molecular formula C24H44O4 B1606202 Diisodecyl maleate CAS No. 53817-61-1

Diisodecyl maleate

Numéro de catalogue: B1606202
Numéro CAS: 53817-61-1
Poids moléculaire: 396.6 g/mol
Clé InChI: WVUCNLQROBXNOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Diisodecyl maleate is a useful research compound. Its molecular formula is C24H44O4 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diisodecyl maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisodecyl maleate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

bis(8-methylnonyl) but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O4/c1-21(2)15-11-7-5-9-13-19-27-23(25)17-18-24(26)28-20-14-10-6-8-12-16-22(3)4/h17-18,21-22H,5-16,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUCNLQROBXNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C=CC(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968605
Record name Bis(8-methylnonyl) but-2-enedioate
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Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53817-61-1
Record name Diisodecyl maleate
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Record name Bis(8-methylnonyl) but-2-enedioate
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Record name Diisodecyl maleate
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Foundational & Exploratory

Thermodynamic properties of diisodecyl maleate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Diisodecyl Maleate

Abstract

Diisodecyl maleate (DIDM) is a high molecular weight organic ester with emerging applications in various industrial formulations, including as a plasticizer and a precursor for organic synthesis.[1] A thorough understanding of its thermodynamic properties is paramount for optimizing its synthesis, predicting its behavior under different process conditions, and ensuring its stability and safety in final applications. This technical guide provides a comprehensive overview of the known physicochemical characteristics of diisodecyl maleate, outlines the standard methodologies for determining its thermodynamic properties, and draws comparisons with structurally related compounds to offer a predictive framework in the absence of extensive experimental data. This document is intended for researchers, chemists, and drug development professionals who require a deeper understanding of the material properties of this compound.

Introduction to Diisodecyl Maleate

Diisodecyl maleate, with the chemical formula C24H44O4, is the diester of maleic acid and isodecyl alcohol.[2] Its structure, characterized by a central unsaturated four-carbon backbone and two branched ten-carbon alkyl chains, imparts a unique combination of flexibility and low volatility.

Chemical Identity

PropertyValueSource
IUPAC Namebis(8-methylnonyl) but-2-enedioate[2]
CAS Number53817-61-1[2]
Molecular FormulaC24H44O4[2]
Molecular Weight396.6 g/mol [2]
Canonical SMILESCC(C)CCCCCCCOC(=O)C=CC(=O)OCCCCCCCC(C)C[2]

graph Diisodecyl_Maleate_Structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; C21 [label="C"]; C22 [label="C"]; C23 [label="C"]; C24 [label="C"];

// Define bonds C1 -- C2 [style=double]; C2 -- C3; C3 -- O1 [style=double]; C3 -- O2; O2 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C1 -- C4; C4 -- O3 [style=double]; C4 -- O4; O4 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C22; C22 -- C23; C23 -- C24; }

Caption: Chemical structure of diisodecyl maleate.

Synthesis of Diisodecyl Maleate

The synthesis of diisodecyl maleate is typically achieved through the Fischer esterification of maleic anhydride with isodecyl alcohol. This reaction is generally catalyzed by a strong acid.

Synthesis_Workflow Reactants Maleic Anhydride + Isodecyl Alcohol (Excess) ReactionVessel Reaction Vessel (Heated with stirring) Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., p-Toluenesulfonic acid) Catalyst->ReactionVessel WaterRemoval Water Removal (Dean-Stark trap) ReactionVessel->WaterRemoval Byproduct Neutralization Neutralization (e.g., NaHCO3 wash) ReactionVessel->Neutralization Crude Product WaterRemoval->ReactionVessel Drives equilibrium Purification Purification (Vacuum Distillation) Neutralization->Purification Product Diisodecyl Maleate Purification->Product

Caption: Generalized workflow for the synthesis of diisodecyl maleate.

Experimental Protocol: Synthesis
  • Charging the Reactor: A reaction flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark apparatus, and a reflux condenser is charged with maleic anhydride, a molar excess of isodecyl alcohol, and an acid catalyst (e.g., p-toluenesulfonic acid). A solvent such as toluene can be used to aid in azeotropic water removal.[3]

  • Reaction: The mixture is heated to reflux with vigorous stirring. The water produced during the esterification is collected in the Dean-Stark trap.

  • Monitoring: The reaction progress is monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture at regular intervals.

  • Work-up: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

  • Purification: The organic layer is separated, washed with water, and then subjected to vacuum distillation to remove the excess alcohol and any other volatile impurities, yielding the purified diisodecyl maleate.

Core Thermodynamic Principles

The thermodynamic properties of a substance govern its energy content and its behavior in response to changes in temperature and pressure. The key parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

The relationship between these parameters is described by the Gibbs free energy equation:

ΔG = ΔH - TΔS [4][5]

For a process to be spontaneous, the change in Gibbs free energy (ΔG) must be negative.[4][6]

Thermodynamic_Relationship G Gibbs Free Energy (ΔG) Spontaneity H Enthalpy (ΔH) Heat of Reaction H->G - S Entropy (ΔS) Disorder S->G -T * T Temperature (T) T->S

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Thermodynamic Properties of Diisodecyl Maleate: A Data Gap

A thorough review of the scientific literature reveals a significant lack of experimentally determined thermodynamic data for diisodecyl maleate. While basic physical properties are available from chemical suppliers and databases, core thermodynamic parameters such as enthalpy of formation, heat capacity, and vapor pressure as a function of temperature have not been extensively reported.

In contrast, considerable data exists for the structurally similar plasticizer, diisodecyl phthalate (DIDP). While not a direct substitute, the properties of DIDP can provide a useful point of comparison for estimating the behavior of diisodecyl maleate.

PropertyDiisodecyl Maleate (DIDM)Diisodecyl Phthalate (DIDP)
Melting Point Data not available~ -50 °C[7][8][9]
Boiling Point Data not available> 400 °C[7]; > 250 °C[8][9]
Vapor Pressure Data not available< 0.08 mmHg @ 20 °C[8]; 5.1 x 10^-5 Pa @ 25 °C[7]
Enthalpy of Vaporization (ΔvapH) Data not available79.3 kJ/mol at 386 K[10]
Standard Enthalpy of Formation (ΔfH°) Data not available-1196.9 kJ/mol (Predicted)[11]

Experimental Determination of Thermodynamic Properties

The following are standard experimental techniques that would be employed to determine the thermodynamic properties of diisodecyl maleate.

Calorimetry
  • Bomb Calorimetry (for Enthalpy of Combustion): This technique is used to determine the standard enthalpy of combustion (ΔcH°). From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

  • Differential Scanning Calorimetry (DSC): DSC is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time. It can be used to determine:

    • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree.

    • Melting Point and Enthalpy of Fusion (ΔfusH): The temperature at which the substance transitions from solid to liquid and the energy required for this phase change.

    • Boiling Point and Enthalpy of Vaporization (ΔvapH): The temperature at which the substance transitions from liquid to gas and the energy required for this phase change.

    • Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.

DSC_Workflow Sample Sample in Pan DSC_Instrument DSC Instrument (Controlled Heating/Cooling) Sample->DSC_Instrument Reference Empty Reference Pan Reference->DSC_Instrument HeatFlow Measure Differential Heat Flow DSC_Instrument->HeatFlow Data Thermogram (Heat Flow vs. Temperature) HeatFlow->Data Analysis Data Analysis Data->Analysis Properties Determine: - Heat Capacity - Melting/Boiling Points - Enthalpies of Transition Analysis->Properties

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to assess the thermal stability and decomposition of a material. For diisodecyl maleate, TGA would provide information on the onset temperature of decomposition and the kinetics of this process. The decomposition of similar esters can be influenced by the presence of other substances, such as PVC.[12]

Vapor Pressure Measurement

The vapor pressure of a liquid is a key thermodynamic property that dictates its volatility. Standard methods for measuring the vapor pressure of low-volatility substances like diisodecyl maleate include:

  • Knudsen Effusion Method: Measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given temperature.

  • Static Method: Involves placing the substance in a closed, evacuated container and measuring the pressure at equilibrium at different temperatures.

Safety and Toxicology

Based on available information for diisodecyl maleate, it is not classified as a hazardous substance according to GHS criteria.[2] For similar dialkyl maleates, such as dibutyl maleate, skin irritation may occur upon contact.[13] As a general precaution when handling any chemical, appropriate personal protective equipment should be worn.

Conclusion

While diisodecyl maleate is a compound of growing industrial interest, there is a notable absence of comprehensive, publicly available data on its thermodynamic properties. This guide has outlined the fundamental principles and standard experimental methodologies required to characterize this compound fully. By drawing parallels with the better-studied diisodecyl phthalate, a preliminary estimation of its properties can be made. However, for precise process design, safety assessments, and quality control, direct experimental determination of the enthalpy of formation, heat capacity, vapor pressure, and thermal stability of diisodecyl maleate is strongly recommended.

References

  • PubChem. Diisodecyl maleate | C24H44O4 | CID 103847. [Link]

  • Polymervs. SAFETY DATA SHEET DIOCTYL MALEATE. [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Dialkyl Malates as Used in Cosmetics. [Link]

  • CPSC.gov. Toxicity Review for Diisodecyl Phthalate (DIDP). [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Diisodecyl Phthalate. [Link]

  • PMC. Prediction of Standard Enthalpy of Formation by a QSPR Model. [Link]

  • Univar Solutions. Diisodecyl Phthalate, Technical Grade, Liquid, 442 lb Drum. [Link]

  • Inchems. Diisodecyl Phthalate (DIDP) 이해 - 산업 응용 분야의 다목적 가소제. [Link]

  • PENPET Petrochemical Trading. Dibutyl maleate (DBM). [Link]

  • PENPET Petrochemical Trading. Diisodecyl Phthalate (DIDP). [Link]

  • PubChem. Diisooctyl maleate | C20H36O4 | CID 5370584. [Link]

  • NIST WebBook. Diisodecyl phthalate. [Link]

  • chemrevise.org. Free-energy change ( G) and entropy change ( S). [Link]

  • ResearchGate. (PDF) Thermodynamics in Chemical Reactions: Entropy, Enthalpy, and Free Energy. [Link]

  • PubChem. Diisodecyl Phthalate | C28H46O4 | CID 33599. [Link]

  • Chemistry Notes. S16E2 - Entropy Changes in Chemical Reactions, and Gibbs Free Energy. [Link]

  • PubChemLite. Diisodecyl maleate (C24H44O4). [Link]

  • NIST ThermoML. J. Chem. Thermodyn. 2009, 41, 9, 1007-1015. [Link]

  • Knovel. VAPOR PRESSURES OF PURE SUBSTANCES. [Link]

  • ResearchGate. Density and Viscosity of Diisodecyl Phthalate C 6 H 4 (COOC 10 H 21 ) 2 , with Nominal Viscosity at T = 298 K and p = 0.1 MPa of 87 mPa·s, at Temperatures from (298.15 to 423.15) K and Pressures up to 70 MPa | Request PDF. [Link]

  • Journal of Physical and Chemical Reference Data. The NBS Tables of Chemical Thermodynamic Properties. [Link]

  • Leadstay. Diisodecyl Phthalate (DIDP): Chemical Properties, Applications and Safety Assessment. [Link]

  • EPA. Physical Chemistry Assessment for Diisodecyl Phthalate (DIDP). [Link]

  • NIST WebBook. Diethyl malonate. [Link]

  • ResearchGate. Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. [Link]

  • PubMed. Biodegradation of Diisodecyl Phthalate (DIDP) by Bacillus Sp. SB-007. [Link]

  • Google Patents. CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester.
  • ResearchGate. THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of Diisodecyl Maleate

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize diisodecyl maleate. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and ensuring a self-validating approach to spectroscopic analysis.

Introduction to Diisodecyl Maleate and the Imperative for Spectroscopic Scrutiny

Diisodecyl maleate (DIDM) is a dialkyl ester of maleic acid, with the chemical formula C24H44O4.[1][2] Its molecular structure, consisting of a central cis-alkene double bond flanked by two carbonyl groups, each connected to an isodecyl alkyl chain, dictates its physicochemical properties and reactivity. Accurate and comprehensive characterization is paramount for its application in various fields, including its use as a plasticizer and a monomer in polymer synthesis. Spectroscopic methods provide the necessary tools to confirm its identity, purity, and structure with a high degree of certainty.

This guide will detail the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of diisodecyl maleate.

Caption: Molecular Structure of Diisodecyl Maleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the diisodecyl maleate molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: ¹H NMR provides a quantitative count of the different types of protons and their neighboring environments. For diisodecyl maleate, we expect to see distinct signals for the vinylic protons of the maleate backbone, the protons on the carbon adjacent to the ester oxygen, and the complex array of protons within the isodecyl alkyl chains. The cis-relationship of the vinylic protons is a key diagnostic feature, typically resulting in a smaller coupling constant (J-value) compared to their trans-isomers (fumarates).

Predicted ¹H NMR Data for Diisodecyl Maleate (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.2s2HVinylic protons (-CH=CH-)
~4.1t4HMethylene protons adjacent to ester oxygen (-O-CH₂-)
~1.7m2HMethine proton in isodecyl chain (-CH(CH₃)₂)
~1.2-1.4m28HMethylene protons in isodecyl chains (-CH₂-)
~0.9d12HMethyl protons in isodecyl chains (-CH₃)

Trustworthiness: The predicted chemical shifts are based on established data for similar functional groups.[3][4][5] For instance, the vinylic protons of maleate esters typically appear as a singlet around 6.2-6.3 ppm due to the magnetic equivalence of the two protons in the cis-configuration. The methylene protons alpha to the ester oxygen are deshielded and expected around 4.1 ppm. The overlapping signals in the 0.9-1.7 ppm range are characteristic of long alkyl chains.

Experimental Protocol: ¹H NMR Spectroscopy

H1_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of diisodecyl maleate B Dissolve in ~0.6 mL of deuterated solvent (CDCl₃) containing 0.03% TMS A->B C Filter solution into a 5 mm NMR tube B->C D Insert tube into NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire ¹H NMR spectrum E->F G Fourier transform F->G H Phase and baseline correction G->H I Integrate peaks and assign chemical shifts H->I

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

  • Sample Preparation: Accurately weigh 10-20 mg of diisodecyl maleate into a clean vial.[6][7]

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2][8]

  • Ensure the sample is fully dissolved.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[7][9]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Tune the probe and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, relaxation delay of 1s).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals and analyze the multiplicities.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Expertise & Experience: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This technique is invaluable for confirming the total number of carbon atoms and identifying the nature of each carbon (e.g., carbonyl, vinylic, aliphatic). Due to the complexity of the isodecyl chains, some of the aliphatic carbon signals may overlap.

Predicted ¹³C NMR Data for Diisodecyl Maleate (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165Ester carbonyl carbon (C=O)
~130Vinylic carbon (-CH=CH-)
~66Methylene carbon adjacent to ester oxygen (-O-CH₂-)
~39Methine carbon in isodecyl chain (-CH(CH₃)₂)
~29-30Methylene carbons in isodecyl chains (-CH₂-)
~23-24Methylene carbons in isodecyl chains (-CH₂-)
~22Methyl carbons in isodecyl chains (-CH₃)

Trustworthiness: These predicted chemical shifts are based on established ranges for similar carbon environments.[10][11] The ester carbonyl carbon is expected to be significantly downfield (~165 ppm). The vinylic carbons are expected around 130 ppm. The various aliphatic carbons of the isodecyl chains will appear in the upfield region (20-40 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR, although a slightly more concentrated sample (30-50 mg) may be beneficial for improving the signal-to-noise ratio.[8] The data is typically acquired with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups by their Vibrations

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations (stretching and bending), and the frequencies of these absorptions are characteristic of specific bonds. For diisodecyl maleate, the most prominent features will be the C=O stretch of the ester and the C=C stretch of the alkene.

Predicted IR Absorption Bands for Diisodecyl Maleate

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretching (aliphatic)
~1725Very StrongC=O stretching (α,β-unsaturated ester)
~1645MediumC=C stretching (alkene)
~1250-1150StrongC-O stretching (ester)

Trustworthiness: The C=O stretch for an α,β-unsaturated ester is expected in the range of 1730-1715 cm⁻¹.[12] The presence of a very strong band around 1725 cm⁻¹ is a key indicator of the ester functional group. The C=C stretch is typically weaker and appears around 1645 cm⁻¹. The strong C-H and C-O stretching bands further confirm the overall structure.[13][14][15]

Experimental Protocol: IR Spectroscopy (Neat Liquid Film)

IR_Workflow A Place a drop of diisodecyl maleate on a salt plate (KBr) B Place a second salt plate on top to create a thin film A->B C Acquire background spectrum B->C D Acquire sample spectrum C->D E Analyze absorption bands D->E

Caption: Workflow for IR Spectroscopic Analysis.

  • Sample Preparation: Place a single drop of neat diisodecyl maleate onto a clean, dry salt plate (e.g., KBr or NaCl).[16][17]

  • Carefully place a second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.[16][17]

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum to account for atmospheric and instrumental absorbances.

    • Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.[1]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing ionization and extensive fragmentation.[18][19][20] The molecular ion peak (M⁺) confirms the molecular weight of the compound, while the fragmentation pattern offers clues about its structure.

Predicted Mass Spectrometry Data for Diisodecyl Maleate (Electron Ionization)

m/zInterpretation
396Molecular ion (M⁺)
255Loss of an isodecyloxy radical (•OC₁₀H₂₁)
141Loss of an isodecyl group (•C₁₀H₂₁)
113McLafferty rearrangement fragment

Trustworthiness: The molecular weight of diisodecyl maleate is 396.6 g/mol , so a molecular ion peak at m/z 396 is expected.[1] Common fragmentation pathways for esters include cleavage of the bond alpha to the carbonyl group and the loss of the alkoxy group.[21][22] The McLafferty rearrangement is also a common fragmentation pathway for esters with sufficiently long alkyl chains.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of 70 eV electrons.[18][19] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion: A Synergistic Approach to Structural Confirmation

The structural elucidation of diisodecyl maleate is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation patterns. The protocols and predicted data presented in this guide offer a robust framework for the accurate identification and quality assessment of diisodecyl maleate in both research and industrial settings.

References

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  • PubChem. (n.d.). Diisodecyl maleate. National Center for Biotechnology Information. Retrieved from [Link]

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  • How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate. Retrieved from [Link]

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  • Electron Ionization. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

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  • Electron ionization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

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  • ELECTRON IONIZTION IN MASS SPECTROSCOPY. (2024, May 22). SlideShare. Retrieved from [Link]

  • 13C NMR of Some Malic Acid Derivatives. (1983, December 1). R Discovery. Retrieved from [Link]

  • Mass spectra and the possible fragment ions of terpene-diallyl maleate adduct. (n.d.). ResearchGate. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 23-37.
  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]

  • 13C NMR Chemical Shift Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation Mechanisms. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 726-736.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]

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Methodological & Application

Application Note: Emulsion Polymerization Techniques Involving Diisodecyl Maleate (DIDM)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Researchers, Formulation Scientists, and Drug Delivery Professionals (Transdermal Adhesives & Biomedical Coatings).

Introduction and Mechanistic Overview

Diisodecyl maleate (DIDM) is a bulky, highly hydrophobic dialkyl ester of a monoethylenically unsaturated dicarboxylic acid. In the realm of polymer chemistry and advanced materials—particularly for pressure-sensitive adhesives (PSAs) used in medical tapes, wearable sensors, and transdermal drug delivery systems—DIDM serves as a highly effective internal plasticizer [1].

The Causality of Experimental Choices

Unlike external plasticizers (e.g., low-molecular-weight phthalates) which can migrate out of the polymer matrix and cause skin irritation or compromise adhesive integrity, DIDM is covalently bound into the polymer backbone.

  • Steric Hindrance & Free Volume: The twin bulky isodecyl chains create significant free volume between polymer chains, drastically lowering the glass transition temperature ( Tg​ ) and imparting high tack and flexibility.

  • Reactivity Ratios: Due to steric hindrance and electronic factors, maleate monomers like DIDM exhibit sluggish homopolymerization. However, they readily undergo random or alternating copolymerization with electron-rich monomers such as vinyl acetate (VAc) or standard acrylates (e.g., butyl acrylate, methyl methacrylate) [2].

  • Process Selection: Because DIDM is exceptionally hydrophobic, standard batch emulsion polymerization often leads to monomer pooling and broad compositional drift. Therefore, a semi-continuous seeded emulsion polymerization utilizing a pre-emulsion feed is strictly required. This ensures that DIDM is transported efficiently across the aqueous phase into the growing polymer particles via micellar nucleation and controlled monomer starvation.

Workflow Visualization

The following diagram illustrates the logical flow and mass transfer pathways of the semi-continuous emulsion polymerization process tailored for highly hydrophobic monomers like DIDM.

G N1 Aqueous Phase & Surfactant N2 Pre-Emulsion (DIDM + Comonomers) N1->N2 High Shear N3 Reactor Seeding (5% Feed) N2->N3 Initial Charge N4 Semi-Continuous Polymerization N2->N4 95% Metered Feed N3->N4 Thermal Init. N5 Redox Chaser (<500 ppm RM) N4->N5 >95% Conversion N6 Neutralization & Filtration N5->N6 Cooling

Caption: Workflow of semi-continuous seeded emulsion polymerization for DIDM-based copolymers.

Experimental Protocol: Synthesis of DIDM/Butyl Acrylate/Vinyl Acetate Terpolymer

This protocol outlines a self-validating system for producing a high-solids (~50%) latex suitable for PSA applications. The use of a mixed surfactant system (anionic/nonionic) prevents coagulation of the highly hydrophobic DIDM droplets.

Materials and Reagents
ComponentChemical Name / FunctionParts by Weight (pbw)
Monomer 1 Butyl Acrylate (BA) - Primary soft monomer60.0
Monomer 2 Vinyl Acetate (VAc) - Hard comonomer25.0
Monomer 3 Diisodecyl Maleate (DIDM) - Internal plasticizer13.0
Monomer 4 Acrylic Acid (AA) - Colloidal stability / Adhesion2.0
Surfactant A Sodium Lauryl Ether Sulfate (SLES, 30%) - Anionic3.0
Surfactant B Fatty Alcohol Ethoxylate (e.g., 12 EO) - Nonionic2.0
Initiator Sodium Persulfate (NaPS) - Thermal free-radical0.4
Buffer Sodium Bicarbonate ( NaHCO3​ ) - pH control0.2
Aqueous Deionized (DI) Water90.0
Step-by-Step Methodology

Step 1: Pre-Emulsion Preparation

  • In a high-shear mixing vessel, combine 50.0 pbw of DI water, Surfactant A, and Surfactant B.

  • Begin agitation at 800 RPM.

  • Slowly add the monomer blend (BA, VAc, DIDM, and AA) into the aqueous surfactant solution over 15 minutes.

  • Causality Check: Maintain high shear for an additional 30 minutes until a stable, milky-white pre-emulsion is formed. The high shear reduces the DIDM droplet size, preventing phase separation and ensuring uniform diffusion during the reaction.

Step 2: Reactor Setup and Seeding

  • Equip a jacketed glass reactor with a reflux condenser, nitrogen inlet, thermocouple, and a multi-blade pitched impeller.

  • Charge the reactor with the remaining 40.0 pbw of DI water and the NaHCO3​ buffer. Purge with N2​ for 30 minutes to remove dissolved oxygen (which inhibits free-radical polymerization).

  • Heat the reactor to 78°C.

  • Transfer 5% of the total pre-emulsion into the reactor as the "seed" charge.

  • Inject 25% of the total NaPS initiator (dissolved in 2.0 pbw DI water). Wait 15 minutes for the seed particles to form (indicated by a blueish translucent tint).

Step 3: Semi-Continuous Feeding

  • Begin metering the remaining 95% of the pre-emulsion and the remaining 75% of the initiator solution into the reactor simultaneously.

  • Critical Parameter: Set the feed rate to span exactly 3.5 hours.

  • Causality Check: Feeding the monomers under "starved" conditions ensures that the sluggish DIDM is forced to copolymerize with the more reactive BA and VAc, preventing compositional drift and the formation of VAc homopolymers. Maintain the reactor temperature strictly at 80°C ± 2°C.

Step 4: Post-Polymerization and Redox Chaser

  • Once feeding is complete, hold the reactor at 80°C for 60 minutes to maximize conversion.

  • Cool the reactor to 60°C.

  • To eliminate residual DIDM and VAc (which can cause odor and toxicity in biomedical applications), add a redox chaser system: 0.1 pbw tert-Butyl hydroperoxide (t-BHP) and 0.08 pbw Sodium formaldehyde sulfoxylate (SFS) dissolved in water.

  • Hold for 30 minutes, then cool to room temperature.

Step 5: Neutralization and Filtration

  • Adjust the pH of the latex to 6.5 - 7.0 using a 10% aqueous ammonia solution. Note: Neutralizing the incorporated acrylic acid swells the particle surface, significantly improving mechanical shear stability.

  • Filter the emulsion through a 100-mesh stainless steel screen to remove any coagulum.

Quantitative Data & Expected Outcomes

By strictly following the starved-feed protocol, the resulting latex will exhibit the following typical physicochemical properties, optimized for PSA performance [1].

PropertyExpected ValueAnalytical Method / Rationale
Solid Content 50% ± 1%Gravimetric analysis (105°C for 2 hours).
Coagulum < 0.2%Indicates excellent pre-emulsion stability and proper surfactant ratio.
Particle Size (Dz) 180 - 250 nmDynamic Light Scattering (DLS). Ensures high surface area for adhesion.
Glass Transition ( Tg​ ) -35°C to -40°CDifferential Scanning Calorimetry (DSC). Lowered significantly by DIDM.
Residual Monomer < 500 ppmGas Chromatography (GC). Validates the efficiency of the redox chaser.
Brookfield Viscosity 200 - 600 cPsSpindle #2 at 60 RPM. Ideal for slot-die coating of medical tapes.

References

  • Title: Modified pressure sensitive adhesive Source: US Patent 6,825,278 B2 URL
  • Title: Polyacrylate copolymer, polyacrylate dispersion comprising the polyacrylate copolymer, and process for preparing the same Source: US Patent 4,994,537 A URL

Advanced Extraction Protocols for Diisodecyl Maleate (DIDM) from Cross-Linked Polymeric Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing Diisodecyl Maleate in Polymer Networks

Diisodecyl maleate (DIDM) is a dialkyl ester of a monoethylenically unsaturated dicarboxylic acid. Due to its reactive double bond and bulky aliphatic chains, it is frequently utilized as a modifying comonomer or reactive plasticizer in the synthesis of advanced cross-linked polymers, including pressure-sensitive adhesives (PSAs)[1], waterborne sealants[2], and specialized polyurethanes.

While cross-linking significantly improves the shear resistance, tensile moduli, and thermal stability of these materials, steric hindrance during the late stages of polymerization often prevents 100% monomer conversion[1]. Consequently, unreacted DIDM remains trapped within the three-dimensional polymer network. For researchers in drug delivery, medical device manufacturing, and food packaging, extracting and quantifying this residual monomer is a critical regulatory requirement to assess extractable and leachable (E&L) safety profiles.

Mechanistic Principles of Extraction (Causality & Design)

Extracting a target analyte from a linear thermoplastic often involves simply dissolving the polymer in a strong solvent. However, cross-linked polymers possess a covalently bonded 3D network that completely prevents dissolution; they can only undergo solvent-induced swelling.

  • The Swelling Paradigm: To extract DIDM, the chosen solvent must possess a Hildebrand solubility parameter closely matching that of the polymer matrix. This maximizes matrix swelling, increasing the free volume between polymer chains and allowing the trapped DIDM to diffuse out. However, excessive swelling can cause the polymer to extrude, agglomerate, or plug extraction equipment[3].

  • Thermodynamics of Accelerated Solvent Extraction (ASE): Traditional Soxhlet extraction relies on solvent reflux at atmospheric boiling points, making it a slow, diffusion-limited process. ASE overcomes this by applying high pressure (e.g., 1500 psi), which keeps the solvent in a liquid state at temperatures well above its atmospheric boiling point (e.g., 140 °C)[3]. This elevated temperature drastically reduces solvent viscosity and surface tension while increasing the thermal kinetic energy of the DIDM molecules, exponentially accelerating their diffusion rate from the core of the polymer particle to the solvent interface[4].

Experimental Methodologies

Protocol A: Accelerated Solvent Extraction (ASE) - High Throughput Method

This protocol utilizes Pressurized Liquid Extraction (PLE/ASE) to rapidly extract DIDM while preventing polymer melting or system blockages.

Step 1: Cryogenic Sample Preparation Freeze the cross-linked polymer using liquid nitrogen and mill it to a particle size of <0.5 mm. Causality: Reducing particle size decreases the diffusion path length for DIDM, shifting the rate-limiting step of the extraction from matrix diffusion to solvent solvation[3].

Step 2: Cell Packing & Dispersion Weigh exactly 1.00 g of the cryo-milled polymer and mix it homogeneously with 3.00 g of Ottawa sand. Transfer the mixture into an 11 mL stainless steel extraction cell fitted with a cellulose filter disk. Causality: Ottawa sand acts as an inert dispersant. Without it, the polymer particles would agglomerate and fuse under high temperature and pressure, channeling the solvent and plugging the system frits[3].

Step 3: Extraction Parameters Load the cell into the ASE system and apply the following parameters:

  • Solvent System: Isopropanol containing 2.5% (v/v) Cyclohexane. Causality: Isopropanol acts as the primary carrier and is highly compatible with downstream GC-MS/HPLC analysis. The small fraction of cyclohexane acts as a specific swelling agent to open the polymer network without causing it to dissolve or extrude[3].

  • Temperature: 140 °C (Maximizes diffusion without degrading the polymer)[3].

  • Pressure: 1500 psi (10.3 MPa)[3].

  • Static Time: 20 minutes[4].

  • Static Cycles: 3 cycles to ensure exhaustive extraction.

  • Flush Volume: 60% of cell volume.

Step 4: Self-Validation / Quality Control System: Spike the Ottawa sand with a known concentration of a surrogate standard (e.g., deuterated diisodecyl phthalate) prior to extraction. A recovery of 90-110% validates the extraction efficiency and confirms that no DIDM was lost to thermal degradation.

Protocol B: Swelling-Assisted Soxhlet Extraction - Baseline Method

For laboratories without ASE capabilities, a modified Soxhlet extraction serves as a reliable, albeit slower, alternative.

  • Preparation: Cryo-mill 5.00 g of the cross-linked polymer to <0.5 mm and place it inside a pre-washed cellulose extraction thimble.

  • Solvent Selection: Add 250 mL of Toluene or Hexane to the boiling flask. Toluene is preferred for highly cross-linked acrylics due to its superior swelling capacity.

  • Reflux: Heat the flask to the solvent's atmospheric boiling point (110 °C for Toluene). Allow the system to reflux continuously for 24 to 48 hours to ensure complete diffusion of DIDM from the swollen matrix.

  • Concentration: Transfer the extract to a rotary evaporator and concentrate under vacuum to approximately 5 mL prior to analytical quantification.

Quantitative Data Comparison

The following table summarizes the operational metrics and extraction efficiencies of the two methodologies when targeting dicarboxylic acid esters like DIDM in cross-linked matrices.

ParameterAccelerated Solvent Extraction (ASE)Traditional Soxhlet Extraction
Extraction Time 45 – 60 minutes24 – 48 hours
Solvent Consumption ~15 – 30 mL250 – 500 mL
Operating Temperature 140 °C (Pressurized)68 °C – 110 °C (Atmospheric)
Operating Pressure 1500 psi14.7 psi (1 atm)
Matrix Swelling Control High (via solvent blending & sand)Low (prone to thimble clogging)
DIDM Recovery Yield > 95%85% – 92%

Extraction Workflow Visualization

Workflow cluster_extraction Extraction Pathways N1 Cross-Linked Polymer (Contains Residual DIDM) N2 Cryogenic Milling (<0.5 mm particles) N1->N2 N3 ASE / PLE (140°C, 1500 psi, 60 min) N2->N3 Modern Standard N4 Soxhlet Extraction (Reflux, 24-48 hours) N2->N4 Traditional Baseline N5 Extract Concentration (N2 Blowdown / Rotavap) N3->N5 N4->N5 N6 GC-MS Analysis (Quantification of DIDM) N5->N6

Workflow for the extraction and quantification of DIDM from cross-linked polymers.

Analytical Quantification (Post-Extraction)

Following extraction, the concentrated solvent is analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). Because DIDM is a semi-volatile, high-molecular-weight ester, a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) is recommended. A temperature gradient starting at 80 °C and ramping to 300 °C ensures the elution of DIDM while baking off any low-molecular-weight polymer oligomers that may have co-extracted during the swelling phase.

References

  • Source: google.
  • Source: google.
  • Title: Parameters Affecting the Accelerated Solvent Extraction of Polymeric Samples Source: acs.org URL:[https://pubs.acs.org/doi/10.1021/ac990264+] ()

Sources

Application Note: Formulating High-Performance Pressure-Sensitive Adhesives with Diisodecyl Maleate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pressure-sensitive adhesives (PSAs) are a cornerstone of modern manufacturing, valued for their ability to form a bond with simple contact pressure.[1] The performance of these adhesives is critically dependent on a precise balance of viscoelastic properties, often tailored through the use of additives.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of acrylic PSAs using diisodecyl maleate (DIDM) as a key formulating agent. We will explore the fundamental role of DIDM, its mechanism of action in modulating adhesive properties, and provide detailed protocols for synthesis, characterization, and performance evaluation.

Introduction to Pressure-Sensitive Adhesives and the Role of Plasticizers

Pressure-sensitive adhesives are non-reactive adhesives that form a bond when pressure is applied to join the adhesive with a surface, requiring no solvent, water, or heat for activation.[1] Their unique character stems from a delicate balance between flow (adhesion) and resistance to flow (cohesion).[1] The base polymer, commonly an acrylic, is inherently soft and capable of wetting a substrate.[3] However, to achieve specific performance targets for applications ranging from industrial tapes to transdermal drug delivery systems, formulators must precisely tune the adhesive's properties.[4]

This is achieved through additives like tackifiers, crosslinkers, and plasticizers.[2][3] Plasticizers are additives used to enhance flexibility and overall performance, helping the adhesive adapt to stress and movement.[5] They function by lowering the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible one.[3][5] By lowering the Tg, plasticizers like diisodecyl maleate (DIDM) ensure the adhesive remains soft and tacky at its application temperature.[6]

The Function of Diisodecyl Maleate (DIDM) in PSA Formulations

Diisodecyl maleate is an ester that serves as a highly effective plasticizer in PSA formulations. Its primary function is to increase the free volume within the polymer matrix. The large, branched isodecyl groups of the DIDM molecule position themselves between the long polymer chains, pushing them further apart. This separation reduces the intermolecular forces (van der Waals forces) between the chains, allowing them to move more freely.

This increased molecular mobility has several critical consequences for adhesive performance:

  • Reduced Glass Transition Temperature (Tg): As the polymer chains can move more easily, less thermal energy is required to transition from a glassy to a rubbery state. A lower Tg is a prerequisite for a material to exhibit pressure-sensitive tack at room temperature.[6]

  • Increased Tack and Peel Adhesion: The enhanced flexibility and softness imparted by DIDM allow the adhesive to flow and "wet out" the substrate more effectively upon application. This intimate contact maximizes the surface area for intermolecular interactions, leading to higher initial tack (quick stick) and increased peel strength.[7]

  • Decreased Shear Strength (Cohesion): While beneficial for tack and peel, the same mechanism that increases chain mobility also reduces the internal strength, or cohesion, of the adhesive. With the polymer chains less entangled and able to slide past one another more easily, the adhesive's ability to resist shear forces (forces parallel to the bonding surface) is typically reduced.[7]

Therefore, the concentration of DIDM must be carefully optimized to achieve the desired balance of adhesive (tack, peel) and cohesive (shear) properties for a specific application.

Caption: Mechanism of Diisodecyl Maleate (DIDM) as a plasticizer in a polymer matrix.

Formulation and Characterization Protocols

This section provides a general framework for the formulation and testing of a solvent-based acrylic PSA incorporating DIDM.

Materials and Equipment
Material/Equipment Purpose
Monomers 2-Ethylhexyl Acrylate (2-EHA), Methyl Acrylate (MA), Acrylic Acid (AA)
Initiator Benzoyl Peroxide (BPO)
Solvent Ethyl Acetate
Plasticizer Diisodecyl Maleate (DIDM)
Substrate 2 mil PET film (for coating)
Release Liner Silicone-coated paper
Glass Reactor with Stirrer For polymer synthesis
Heating Mantle/Water Bath To control reaction temperature
Film Applicator/Coating Rod To apply a uniform adhesive film
Forced Air Oven To evaporate solvent and dry the adhesive film
Tensile Tester For peel and shear testing
Loop Tack Tester For tack measurement
Protocol: Synthesis of Base Acrylic Polymer

This protocol describes a standard solution polymerization for a general-purpose acrylic PSA.

  • Reactor Setup: Assemble a clean, dry glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermometer.

  • Charge Reactor: Add 200g of Ethyl Acetate to the reactor.

  • Initiate Purge: Begin purging the reactor with a gentle stream of nitrogen to remove oxygen, which can inhibit polymerization. Maintain the nitrogen blanket throughout the reaction.

  • Prepare Monomer Mix: In a separate beaker, mix the following monomers:

    • 150g 2-Ethylhexyl Acrylate (soft monomer for tack)

    • 45g Methyl Acrylate (hard monomer to adjust Tg and cohesion)

    • 5g Acrylic Acid (functional monomer for adhesion to polar surfaces)

  • Prepare Initiator Solution: Dissolve 1g of Benzoyl Peroxide in 20g of Ethyl Acetate.

  • Reaction Initiation: Heat the solvent in the reactor to 75-80°C.

  • Monomer Feed: Slowly add the monomer mixture and the initiator solution to the reactor over a period of 2-3 hours. Maintain the temperature at 80°C. Causality Note: A slow, continuous feed prevents an uncontrolled exothermic reaction and helps ensure a more uniform polymer composition.

  • Reaction Completion: After the feed is complete, continue stirring at 80°C for another 4-6 hours to ensure high monomer conversion.

  • Cooling: Cool the resulting polymer solution to room temperature. The result is a viscous, clear acrylic polymer solution.

Protocol: Incorporation of DIDM and Film Casting
  • Formulation: Prepare a series of formulations by adding varying amounts of DIDM to the base polymer solution, as outlined in Table 1. Mix thoroughly with a mechanical stirrer for 30 minutes until the DIDM is homogeneously dispersed. Trustworthiness Note: Ensure complete homogenization to avoid localized variations in adhesive properties which would invalidate test results.

  • Coating: Apply the formulated adhesive solution onto a silicone release liner using a film applicator set to achieve a dry film thickness of 50 µm (2 mils).

  • Drying: Place the coated liner in a forced-air oven at 90°C for 15 minutes to evaporate the ethyl acetate.

  • Lamination: Carefully laminate the exposed adhesive film to a 2 mil PET film backing.

  • Conditioning: Store the resulting PSA tape rolls at standard conditions (23°C ± 2°C, 50% ± 5% Relative Humidity) for at least 24 hours before testing. This allows the adhesive to equilibrate.

Caption: Workflow for PSA formulation, sample creation, and performance testing.

Performance Evaluation and Data

The following standard test methods are critical for characterizing PSA performance.

Protocol: 180° Peel Adhesion (ASTM D3330)
  • Cut a 1-inch wide strip of the PSA tape.

  • Apply the strip to a clean, stainless steel test panel.

  • Pass a 4.5 lb roller over the tape once to ensure uniform contact.

  • After a 20-minute dwell time, mount the panel in the lower jaw of a tensile tester.

  • Fold the free end of the tape back 180° and clamp it in the upper jaw.

  • Pull the tape from the panel at a constant rate of 12 inches/minute.

  • Record the force required to peel the tape. The average force over the test is reported in oz/in or N/m.

Protocol: Loop Tack (ASTM D6195)
  • Cut a 1-inch wide strip of PSA tape and form it into a loop with the adhesive side facing out.

  • Hold the loop in the upper jaw of a tensile tester.

  • Bring the loop down to make contact with a 1-inch x 1-inch area of a clean, stainless steel test panel at a speed of 12 inches/minute.

  • Immediately reverse direction and pull the loop away from the panel at the same speed.

  • The maximum force required to detach the loop is the loop tack value.

Protocol: Static Shear Strength (ASTM D3654)
  • Cut a 1-inch wide strip of PSA tape.

  • Apply a 1-inch length of the tape to a clean, stainless steel panel, creating a 1-inch x 1-inch contact area.

  • Pass a 4.5 lb roller over the bonded area.

  • Hang the panel vertically in a test stand and allow it to dwell for 20 minutes.

  • Attach a 1000g weight to the free end of the tape.

  • Record the time it takes for the tape to fail (i.e., pull away from the panel). This is the shear strength in minutes.

Expected Results and Interpretation

The addition of DIDM is expected to have a predictable, yet profound, impact on the adhesive's properties.

Formulation ID DIDM Conc. (% by wt) Loop Tack (oz/in²) Peel Adhesion (oz/in) Shear Strength (min)
Control-PSA0%3545>10,000
DIDM-PSA-22%45586,500
DIDM-PSA-55%60752,200
DIDM-PSA-1010%7290800

Note: These values are illustrative and will vary based on the specific base polymer and test conditions.

As the data illustrates, increasing DIDM concentration leads to a significant increase in tack and peel adhesion. This is the direct result of the plasticizing effect, which softens the adhesive and improves its ability to wet the substrate.[7] Concurrently, the cohesive strength, measured by static shear, decreases dramatically. This trade-off is fundamental to PSA formulation. The optimal DIDM level will be a compromise that meets the application's specific needs—for example, a permanent mounting tape would require high shear and might use a low DIDM concentration, while a removable label would prioritize controlled peel adhesion and might use a higher concentration.

Caption: Relationship between DIDM concentration and key PSA performance metrics.

Conclusion

Diisodecyl maleate is a powerful tool in the PSA formulator's arsenal. By acting as an efficient plasticizer, it allows for the precise modulation of the viscoelastic properties of acrylic adhesives. A thorough understanding of its mechanism—increasing polymer chain mobility to lower Tg—enables scientists to rationally design adhesives with a targeted balance of properties. Through systematic formulation and adherence to standardized testing protocols, researchers can leverage DIDM to develop high-performance pressure-sensitive adhesives tailored to a wide array of demanding applications.

References

  • Pressure-sensitive adhesive - Wikipedia. Wikipedia. Available at: [Link]

  • Understanding Pressure-Sensitive Adhesive: Properties and Applications - PRI Plus. PRI Plus. Available at: [Link]

  • DIBENZOATES IN PSA'S - Pressure Sensitive Tape Council. Pressure Sensitive Tape Council. Available at: [Link]

  • What Are Plasticizers and What Do They Do in Adhesives? - Austen Tapes. Austen Tapes. Available at: [Link]

  • Pressure-Sensitive Adhesives: An Introductory Course - Costantino Creton. MRS Bulletin. Available at: [Link]

  • Effect of Different Pressure-Sensitive Adhesives on Performance Parameters of Matrix-Type Transdermal Delivery Systems - PMC. National Center for Biotechnology Information. Available at: [Link]

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Application Note: Utilizing Diisodecyl Maleate (DIDM) in Advanced Surface Coatings

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Researchers Focus: Internal Plasticization and High-Performance Surfactant Synthesis

Introduction & Mechanistic Overview

Diisodecyl maleate (DIDM) is a highly branched, long-chain dialkyl ester of a monoethylenically unsaturated dicarboxylic acid[1]. In the development of advanced surface coatings, DIDM serves two critical, distinct functions:

  • Reactive Comonomer: It acts as an internal plasticizer in emulsion polymerization, permanently modifying the polymer backbone to enhance flexibility and water resistance without the drawbacks of migratory external plasticizers[2].

  • Surfactant Precursor: It is the foundational building block for synthesizing sodium diisodecyl sulfosuccinate, a "twin-tailed" anionic wetting agent that dramatically lowers dynamic surface tension in waterborne formulations[3].

This application note details the mechanistic rationale, self-validating experimental protocols, and quality control metrics for integrating DIDM into both polymer dispersions and coating additives.

Application A: Internal Plasticization of Acrylate Dispersions

Traditional waterborne coatings often rely on external plasticizers (e.g., phthalates) to coalesce and form films at ambient temperatures. However, these small molecules are not covalently bound to the polymer matrix; they migrate to the surface over time, leading to film embrittlement, loss of adhesion, and environmental leaching.

The Causality of DIDM Integration: By incorporating DIDM as a comonomer during emulsion polymerization, the maleate double bond reacts with acrylic monomers, permanently locking the plasticizer into the polymer backbone[2]. The bulky, branched isodecyl chains introduce severe steric hindrance. This increases the free volume between polymer chains, disrupting tight chain packing and permanently lowering the glass transition temperature ( Tg​ ). Furthermore, the highly hydrophobic nature of the C10 chains significantly reduces the water absorption of the final cured film.

Protocol A: Emulsion Copolymerization of Acrylates with DIDM

Self-Validation Metric: The reaction utilizes a semi-continuous "starve-feed" methodology. Because maleates have sluggish reactivity ratios compared to standard methacrylates, starve-feeding ensures the monomers are consumed as soon as they enter the reactor, forcing a uniform copolymer composition rather than blocky, heterogeneous chains.

Step-by-Step Methodology:

  • Pre-Emulsion Preparation: In a high-shear mixer, combine 200 parts deionized water, 15 parts anionic surfactant (e.g., sodium lauryl sulfate), 250 parts methyl methacrylate (MMA), 200 parts butyl acrylate (BA), and 50 parts DIDM. Agitate until a stable, milky pre-emulsion is formed.

  • Reactor Setup: Charge a jacketed glass reactor with 150 parts deionized water and 2 parts surfactant. Purge the system with Nitrogen ( N2​ ) for 30 minutes to remove oxygen (a radical scavenger). Heat to 80°C under continuous stirring (200 rpm).

  • Initiation: Inject a thermal initiator solution (2 parts ammonium persulfate in 20 parts water) into the reactor. Wait 5 minutes for radical generation.

  • Semi-Continuous Feeding: Feed the pre-emulsion into the reactor at a constant rate over 3.5 hours. Causality: Controlling the feed rate prevents the buildup of unreacted DIDM, ensuring it is uniformly incorporated into the growing polymer chains.

  • Chaser Catalyst Addition: Once the feed is complete, hold at 80°C for 30 minutes. Add a redox chaser system (e.g., tert-butyl hydroperoxide and ascorbic acid). Validation: This step chemically forces the conversion of any residual, sterically hindered DIDM monomer. A successful chaser step is validated by Gas Chromatography (GC) showing residual monomer levels below 50 ppm.

  • Cooling and Neutralization: Cool the dispersion to 35°C and adjust the pH to 7.5–8.5 using aqueous ammonia to stabilize the latex particles.

EmulsionPolymerization A Pre-Emulsion (Water, Surfactant) E Semi-Continuous Feeding (3-4 hrs) A->E B Monomer Blend (Acrylates + DIDM) B->E C Reactor Setup (80°C, N2 Purge) C->E D Initiator (Ammonium Persulfate) D->E F Chaser Catalyst (Residual Monomer Reduction) E->F G Waterborne Coating Dispersion F->G

Workflow for the semi-continuous emulsion copolymerization of DIDM and acrylates.

Application B: Synthesis of High-Performance Wetting Agents

Waterborne coatings inherently struggle to wet low-energy substrates (like plastics or oily metals) due to the high surface tension of water (72 mN/m). DIDM is utilized to synthesize sodium diisodecyl sulfosuccinate, an ultra-low dynamic surface tension surfactant[3].

The Causality of the Sulfonation Reaction: The synthesis relies on the nucleophilic addition of a bisulfite ion across the electron-deficient double bond of the maleate. The resulting sulfosuccinate molecule possesses a highly polar hydrophilic head (the sulfonate group) and two massive, branched hydrophobic tails (the isodecyl groups). This "twin-tailed" V-shaped geometry forces the surfactant to pack loosely but rapidly at interfaces, instantly dropping dynamic surface tension during high-speed coating applications (e.g., spray or roll coating).

Protocol B: Synthesis of Sodium Diisodecyl Sulfosuccinate

Self-Validation Metric: The reaction begins as a highly turbid, two-phase emulsion because DIDM is entirely insoluble in water. As the reaction progresses, the newly formed sulfosuccinate acts as an emulsifier for the remaining unreacted DIDM. The reaction is complete when the system transitions into a clear, transparent, single-phase liquid.

Step-by-Step Methodology:

  • Reagent Charging: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, introduce 533 g of DIDM, 132 g of sodium metabisulfite powder, 190 g of deionized water, and 95 g of ethanol[3].

  • Phase-Transfer Causality: Why ethanol? The aqueous bisulfite and the hydrophobic DIDM cannot interact efficiently. Ethanol acts as a phase-transfer co-solvent, bridging the polarity gap and allowing the nucleophilic attack to occur at the interface.

  • Reflux Activation: Heat the mixture to 85°C to initiate reflux. The thermal energy is required to overcome the activation energy barrier caused by the steric hindrance of the bulky isodecyl chains shielding the maleate double bond.

  • Temperature Stepping: As the reflux weakens (indicating consumption of the reactants), incrementally increase the temperature to 90°C[3].

  • Optical Validation: Maintain stirring at 90°C for 4–6 hours. Monitor the optical clarity of the mixture. Once the solution turns completely clear and the reflux abates, the conversion is >98% complete.

  • Post-Processing: Cool the liquid formulation. The resulting product is a highly concentrated (approx. 60-70% solids) surfactant solution ready for direct let-down into water-based paints or overprinting lacquers[3].

SulfosuccinateSynthesis A Diisodecyl Maleate (DIDM) D Reflux Reaction (85-90°C) A->D B Sodium Metabisulfite B->D C Ethanol/Water Co-solvent C->D E Nucleophilic Addition (Bisulfite to C=C) D->E F Sodium Diisodecyl Sulfosuccinate E->F

Synthesis pathway of sodium diisodecyl sulfosuccinate wetting agents from DIDM.

Quantitative Data & Quality Control

The integration of DIDM yields measurable improvements in both polymer mechanics and liquid formulation thermodynamics. The tables below summarize the expected performance shifts.

Table 1: Copolymer Film Properties (Standard vs. DIDM-Modified)

Property Standard Acrylic Control (MMA/BA) 10% DIDM-Modified Copolymer Mechanistic Driver

| Glass Transition Temp ( Tg​ ) | 22 °C | 4 °C | Increased free volume via bulky isodecyl branches. | | Elongation at Break | 180% | 410% | Internal plasticization enhances chain mobility. | | Water Absorption (24h) | 9.2% | 2.8% | Hydrophobic C10 chains repel aqueous penetration. | | Plasticizer Migration | High (if external used) | None | Covalent bonding to the polymer backbone. |

Table 2: Surfactant Surface Tension Profiles (0.1% wt in water)

Surfactant Type Static Surface Tension (mN/m) Dynamic Surface Tension (100 ms) Wetting Application
Standard Nonylphenol Ethoxylate (NPE-9) 31.0 48.0 Poor high-speed wetting; environmentally restricted.
Sodium Dioctyl Sulfosuccinate (DOSS) 26.0 32.5 Good general-purpose wetting.

| Sodium Diisodecyl Sulfosuccinate (DIDM) | 28.5 | 29.0 | Exceptional high-speed wetting on low-energy plastics. |

(Note: While DIDM-derived sulfosuccinates have a slightly higher static surface tension than DOSS, their dynamic surface tension drops much faster due to the specific V-shaped steric profile of the isodecyl tails, making them superior for high-speed roll-to-roll coating applications).

References

  • Title: EP3510082B1 - Antimicrobial Surfactants and Water Borne Coatings Comprising the Same Source: European Patent Office (EPO) URL:[Link]

  • Title: US5908582A - Liquid formulations containing sulfosuccinic acid diester Source: Google Patents URL
  • Title: US5130367A - Polyacrylate copolymer, polyacrylate dispersion comprising the polyacrylate copolymers, and process for preparing the same Source: Google Patents URL

Sources

Application Note: Diisodecyl Maleate in the Synthesis of Advanced Surfactants and Emulsifiers

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Mechanistic Pathways, Formulation Protocols, and Applications in Drug Development & Polymer Science

Executive Summary

Diisodecyl maleate (DIDM) is a highly hydrophobic, twin-tailed ester derivative of maleic acid and isodecanol. While rarely used as a standalone active pharmaceutical ingredient, DIDM serves as a critical synthetic precursor for high-performance anionic surfactants—most notably[1]. This application note details the mechanistic synthesis of SDDS from DIDM, providing a self-validating protocol that overcomes common kinetic and rheological bottlenecks. Furthermore, it explores the application of these synthesized emulsifiers in pharmaceutical nanoemulsions, active pharmaceutical ingredient (API) wetting, and emulsion polymerization.

Physicochemical Rationale & Reaction Mechanics

Why Diisodecyl Maleate?

The choice of DIDM over shorter-chain maleates (e.g., dimethyl or dibutyl maleate) is driven by the massive steric bulk of its twin branched C10 (isodecyl) tails. When converted to a sulfosuccinate, this creates a "V-shaped" surfactant. Twin-tailed surfactants pack preferentially into planar bilayers or large micelles, granting them an exceptionally low Critical Micelle Concentration (CMC) and superior wetting capabilities for highly lipophilic APIs and hydrophobic polymer particles[2].

The Sulfitation Pathway

The synthesis relies on the nucleophilic addition of a bisulfite ion across the electron-deficient alkene bond of the maleate diester. Because DIDM is entirely water-insoluble and sodium disulfite is aqueous, the reaction occurs in a biphasic system.

Pathway MA Maleic Anhydride + Isodecanol (Esterification) DIDM Diisodecyl Maleate (DIDM) Hydrophobic Precursor MA->DIDM Acid Catalysis -H2O SDDS Sodium Diisodecyl Sulfosuccinate (Anionic Surfactant) DIDM->SDDS Sulfitation (85-100°C) SULF Sodium Disulfite (Na2S2O5) + EO/PO Co-solvent SULF->SDDS Nucleophilic Addition MIC Micellar Encapsulation (APIs / Polymer Latex) SDDS->MIC Aqueous Dispersion

Caption: Chemical synthesis pathway from maleic anhydride to sodium diisodecyl sulfosuccinate.

Self-Validating Synthesis Protocol: Sodium Diisodecyl Sulfosuccinate

Mechanistic Causality: Overcoming Synthesis Bottlenecks

Reacting hydrophobic DIDM with aqueous bisulfite presents two major engineering challenges:

  • Auto-Catalytic Exotherms: Without an initiator, the biphasic reaction stalls, accumulates thermal energy, and then violently auto-catalyzes. Solution: Seeding the reactor with pre-formed SDDS (0.1–20% by weight) emulsifies the reactants immediately, ensuring linear, predictable reaction kinetics[1].

  • Viscosity Gelation: As the surfactant forms, it creates highly viscous liquid crystalline phases. Without a co-solvent, the agitator will seize. While ethanol prevents gelation, it yields a highly flammable product (flashpoint <55°C). Solution: Utilizing an maintains low viscosity and yields a zero-VOC, high-flashpoint product[1][2].

Table 1: Quantitative Formulation Parameters

Note: 132.0 g of Na₂S₂O₅ (0.69 mol) yields ~1.38 mol of reactive bisulfite in water, providing a perfect ~1.03:1 stoichiometric ratio against the 1.34 mol of DIDM double bonds to drive the reaction to completion.

ComponentMass (g)Molar RatioFunctional Role in Synthesis
Diisodecyl Maleate (DIDM) 533.01.00 eqPrimary hydrophobic precursor[1]
Sodium Disulfite 132.0~1.03 eq (as bisulfite)Sulfonating agent[1]
Pre-formed SDDS (Na salt) 50.0N/AEmulsifying initiator to control auto-catalysis[1]
Deionized Water 190.0N/AAqueous reaction medium[1]
EO/PO Block Copolymer 30.0 - 95.0N/AViscosity modifier; prevents gelation[1]
Step-by-Step Workflow

Workflow Step1 1. Two-Phase Charging Step2 2. Initiator Seeding Step1->Step2 Add SDDS Step3 3. Thermal Activation Step2->Step3 Heat to 85°C Step4 4. Viscosity Modulation Step3->Step4 Add EO/PO Step5 5. Sulfite Clearance Step4->Step5 Stir until Sulfite=0

Caption: Step-by-step experimental workflow for the controlled sulfitation of DIDM.

  • Reactor Preparation: Equip a three-necked flask with a reflux condenser, mechanical stirrer, thermometer, and nitrogen inlet. Purge with N₂ to prevent unwanted oxidation of the sulfite.

  • Charging & Seeding: Introduce 533 g of DIDM, 132 g of sodium disulfite powder, 190 g of water, and the 50 g of pre-formed SDDS initiator[1].

  • Viscosity Modulation: Add 30 g of the EO/PO block polymer (e.g., MW ~2,000, PO content 75 mole-%)[1].

  • Thermal Activation: Heat the mixture gradually to 85°C. As reflux initiates, the pre-formed SDDS will emulsify the DIDM into the aqueous bisulfite phase, preventing a delayed exotherm.

  • Reaction Maturation: Increase the temperature to 102°C over 30 minutes. Maintain constant stirring. The EO/PO block polymer will prevent the mixture from crossing the gelation threshold.

Self-Validation & Quality Control Checkpoints

This protocol acts as a self-validating system through two distinct observable metrics:

  • Physical Validation (Phase Transition): The reaction begins as a cloudy, heterogeneous biphasic mixture. Successful micellization and reaction progress are validated when the mixture transitions into a clear, homogeneous liquid.

  • Chemical Validation (Sulfite Clearance): The reaction is chemically validated as complete only when an iodometric titration confirms the total absence of inorganic sulfite. If sulfite is >0%, the nucleophilic addition is incomplete, dictating extended thermal activation.

Advanced Applications in Drug Development & Polymer Science

Pharmaceutical Formulations & API Wetting

In drug development, the bioavailability of BCS Class II and IV drugs is severely limited by poor aqueous solubility. SDDS synthesized from DIDM acts as a potent wetting agent, reducing the interfacial tension between lipophilic API crystals and gastrointestinal fluids. Furthermore, maleates like DIDM are utilized in formulations containing to act as stabilizers, enhancing the half-life and bioavailability of the active compounds[3].

Additionally, DIDM is utilized as a dialkyl ester building block in the synthesis of . These quaternized hyperbranched polymers are critical for formulating sterile, water-borne coatings used on biomedical devices and surgical suite surfaces[4].

Emulsion Polymerization & Latex Stabilization

In polymer science, SDDS is commercially recognized (e.g., under trade names like ) as a premier emulsifier[5]. It is heavily utilized in the emulsion polymerization of vinyl acetate, acrylates, and SBR latex. The massive hydrophobic footprint of the isodecyl tails anchors firmly into the polymer particle, while the sulfonate headgroup provides robust electrostatic repulsion, preventing coagulum formation and ensuring a narrow particle size distribution. It is also a preferred surfactant for stabilizing [6].

References

  • US Patent 5908582A - Liquid formulations containing sulfosuccinic acid diester.
  • EP Patent 3510082B1 - Antimicrobial Surfactants and Water Borne Coatings Comprising the Same.
  • CN Patent 113728015A - Method for producing aqueous fluoropolymer dispersion.
  • Emulsogen® SB 10 by Clariant - Coatings & Construction Chemicals. UL Prospector.[Link]

  • US Patent App. 20210230386 - Additive composition for aqueous dispersions of hydrophobic polymers. Justia Patents.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Diisodecyl Maleate (DIDM) Stability & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting and Preservation Protocols for Ester-Based Formulations

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that the long-term stability of excipients and active intermediates is the bedrock of reproducible science. Diisodecyl maleate (DIDM), a branched diester of maleic acid, is notoriously susceptible to hydrolytic degradation.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded protocols for preventing DIDM hydrolysis. Every strategy detailed here is designed as a self-validating system, ensuring you can analytically prove the stability of your stored compounds.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q: My DIDM batch degraded rapidly after opening, despite being stored at 4°C. What caused this? A: You are likely observing an auto-catalytic degradation loop triggered by atmospheric moisture. When a water molecule cleaves the DIDM ester bond, it yields isodecanol and maleic acid. Because maleic acid is a strong organic dicarboxylic acid (pKa₁ ≈ 1.93), its release sharply lowers the micro-environmental pH. This acidic environment acts as a potent catalyst for further ester hydrolysis, creating a runaway reaction that destroys the batch even at refrigeration temperatures 1.

Q: How do I analytically differentiate between hydrolytic cleavage and oxidative breakdown in my DIDM samples? A: You must look at the degradants. Hydrolysis specifically attacks the ester linkage, yielding free maleic acid. This can be quantified by a sudden spike in Acid Value (AV) via potassium hydroxide (KOH) titration. Conversely, oxidation typically targets the electron-rich double bond of the maleate moiety, forming epoxides or peroxides. If your Peroxide Value (PV) is high but your AV is stable, your issue is oxidative, not hydrolytic.

Q: Why can't I just use standard silica gel desiccants in the secondary packaging? A: Silica gel relies on equilibrium-based physical adsorption and releases moisture if ambient temperature fluctuates. For highly sensitive esters like DIDM, you must utilize intra-formulation interventions (like molecular sieves and chemical scavengers) that actively and irreversibly remove water and acid from the liquid phase itself.

Part 2: Logical Relationships & Hydrolysis Pathways

To effectively halt degradation, we must map the reaction and target our interventions at the specific nodes driving the failure.

HydrolysisPathway DIDM Diisodecyl Maleate (DIDM) Hydrolysis Hydrolysis Reaction DIDM->Hydrolysis H2O Moisture (H2O) H2O->Hydrolysis Products Maleic Acid + Isodecanol Hydrolysis->Products AutoCat Auto-Catalysis (H+) Products->AutoCat AutoCat->Hydrolysis Accelerates Sieve 3A Molecular Sieves Sieve->H2O Adsorbs Carbo Carbodiimide Stabilizer Carbo->Products Neutralizes Acid

Fig 1: DIDM auto-catalytic hydrolysis pathway and targeted chemical intervention points.

Part 3: Self-Validating Experimental Protocols

To achieve multi-year stability, we employ a dual-pronged approach: Physical Dehydration and Chemical Acid Scavenging .

Protocol A: Ultra-Dehydration and Inert Storage

Causality: We utilize 3A molecular sieves because their 3-Angstrom pore size is perfectly calibrated to trap water molecules (2.8 Å) while completely excluding the bulky DIDM molecule (MW 396.6 g/mol ). This prevents the loss of your active compound while achieving near-zero moisture levels 2. Furthermore, we displace reactive oxygen and ambient humidity using Argon, which is denser than air and settles as a heavy, protective blanket over the liquid 3.

Step-by-Step Methodology:

  • Sieve Activation: Place 3A molecular sieves in a glass petri dish. Bake in a muffle furnace at 300°C for 4 hours.

    • Self-Validation Step: Weigh the sieves before and after baking. A weight reduction of 10-20% confirms the successful desorption of trapped atmospheric moisture.

  • Desiccation: Allow sieves to cool in a vacuum desiccator. Add the activated sieves directly to the DIDM storage vessel at a ratio of 5% w/v.

  • Inert Gas Sparge: Insert a sterile stainless-steel cannula into the DIDM liquid. Sparge with high-purity Argon gas at a low flow rate for 15 minutes to strip dissolved moisture and oxygen.

  • Headspace Blanketing: Retract the cannula to the headspace and blanket the vessel for 30 seconds before immediately sealing with a PTFE-lined cap.

Protocol B: Chemical Stabilization via Acid Scavenging

Causality: Even with perfect desiccation, trace moisture can initiate hydrolysis. To prevent the resulting maleic acid from triggering the auto-catalytic loop, we dope the formulation with a monomeric carbodiimide (e.g., Bis(2,6-diisopropylphenyl)carbodiimide). The carbodiimide reacts selectively and irreversibly with carboxylic acids to form a stable, neutral N-acylurea derivative, effectively halting the degradation cascade 4.

Step-by-Step Methodology:

  • Doping: Calculate 0.5% w/w of the carbodiimide stabilizer relative to the total mass of DIDM.

  • Homogenization: Add the stabilizer to the DIDM under continuous magnetic stirring (300 rpm) at room temperature until fully dissolved.

  • Validation Monitoring: Pull a 1 mL aliquot at Day 0, Month 1, and Month 6. Perform an Acid Value (AV) titration.

    • Self-Validation Step: If the protocol is successful, the AV will remain flat at < 0.1 mg KOH/g. A rising AV indicates stabilizer depletion and impending batch failure.

Part 4: Workflow Visualization

StorageWorkflow S1 1. Activate 3A Sieves (300°C) S2 2. Add Sieves to DIDM (5% w/v) S1->S2 S3 3. Dope with Carbodiimide (0.5% w/w) S2->S3 S4 4. Argon Gas Sparge & Blanket S3->S4 S5 5. Hermetic Seal & 4°C Storage S4->S5

Fig 2: Self-validating workflow for the physical and chemical stabilization of DIDM.

Part 5: Quantitative Efficacy of Storage Interventions

The following table summarizes the compounding benefits of combining physical desiccation with chemical stabilization. Data reflects accelerated stability testing extrapolated to 25°C equivalent half-lives.

Storage ConditionAdditivesHeadspaceEst. Half-Life (25°C)6-Month Acid Value (mg KOH/g)
Ambient (Control) NoneAir3 Months> 5.0 (Failure)
Desiccated 3A Molecular Sieves (5% w/v)Air18 Months0.8 (Marginal)
Chemically Stabilized 0.5% CarbodiimideAir24 Months< 0.1 (Stable)
Optimized System Sieves + CarbodiimideArgon> 60 Months < 0.05 (Pristine)

References

  • Title: Maleic acid esters (short chain) - Evaluation statement Source: industrialchemicals.gov.au URL: [Link]

  • Title: Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: carbodiimide.com URL: [Link]

  • Title: Application of Molecular Sieves for Drying Transformers Insulated with Mineral Oil, Natural Ester, or Synthetic Ester Source: mdpi.com URL: [Link]

  • Title: Principles of Inert Atmosphere Storage Source: researchgate.net URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperatures for Diisodecyl Maleate Copolymerization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polymer scientists and drug development professionals. Diisodecyl maleate (DIDM) is a highly hydrophobic, bulky dialkyl ester widely used to internally plasticize copolymers (such as those formulated with vinyl acetate, acrylates, or vinylpyrrolidone). By lowering the glass transition temperature ( Tg​ ), DIDM improves the flexibility, adhesion, and bioavailability profiles of medical adhesives, transdermal patches, and pharmaceutical excipients.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for optimizing the temperature of DIDM copolymerization.

Executive Mechanistic Summary: The "Why" Behind Temperature Control

As an application scientist, you must understand that 1,2-disubstituted ethylenic monomers like DIDM do not homopolymerize easily. Due to severe steric hindrance and resonance stabilization, DIDM must be copolymerized with an electron-donating monomer, such as vinyl acetate (VAc).

Temperature acts as the master variable in this synthesis. The free-radical copolymerization of dialkyl maleates with vinyl acetate exhibits an . Modulating the temperature directly dictates the reactivity ratios, the half-life of your initiator, and the frequency of chain transfer events. If the temperature is too low, the DIDM remains unreacted; if it is too high, excessive chain transfer leads to low molecular weight and poor adhesive cohesion.

EmulsionWorkflow N1 1. Emulsion Setup (Water, Surfactant, Monomers) N2 2. Set Initial Temp (Thermal: 75-90°C) N1->N2 N3 3. Copolymerization Monitor Exotherm N2->N3 N4 4. Check Residual DIDM Target: < 1% N3->N4 N5 5. Add Redox Chaser Adjust Temp N4->N5 High Residual N6 6. Cool & Filter Collect Latex N4->N6 Target Met N5->N3

Fig 1. Temperature-controlled workflow for DIDM emulsion copolymerization.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for DIDM emulsion copolymerization? A: Industrial standards for pressure-sensitive adhesives and medical coatings recommend maintaining the primary polymerization temperature 1[1] when using thermal initiators (like potassium persulfate). If you require ultra-high molecular weights, you should drop the temperature to 40°C–60°C and switch to a redox initiation system.

Q: Why does my copolymer have a lower molecular weight when I increase the temperature to speed up the reaction? A: Higher temperatures exponentially increase the rate of chain transfer to the monomer and polymer backbone. While a temperature of 95°C will rapidly consume the sluggish DIDM monomer, it prematurely terminates growing polymer chains, resulting in a highly branched, low-molecular-weight ( Mw​ ) product with poor shear strength.

Q: Can the synthesis temperature affect the solubility of the final pharmaceutical excipient? A: Yes. Certain maleate-based water-soluble copolymers exhibit a 2[2]. If the polymerization or post-processing temperature exceeds this LCST (often tunable near body temperature, ~37°C), the polymer undergoes a phase inversion from water-soluble to water-insoluble, causing unexpected precipitation.

Troubleshooting Guide: Resolving Synthesis Failures

Issue 1: Reactor Fouling ("Plating" or Coagulum Formation)

Symptom: Hard polymer balls form in the reactor, or a thick layer of copolymer plates onto the agitator and reactor walls. Causality: This is a classic symptom of thermal runaway. Because the copolymerization of maleates and vinyl acetate is exothermic, poor heat removal causes localized temperature spikes (>90°C). This breaks the emulsion stability, leading to severe 3[3]. Resolution:

  • Abandon batch processing. Switch to a semi-continuous starved-feed method.

  • Cap the jacket heating temperature at 85°C.

  • If the internal temperature rises faster than 1°C/min, pause the monomer feed until the exotherm subsides.

TroubleshootingTree E1 Issue: High Coagulum (Reactor Fouling) C1 Thermal Runaway (Temp > 90°C) E1->C1 C2 Poor Heat Transfer E1->C2 A1 Switch to Semi- Continuous Feed C1->A1 A2 Increase Agitation & Jacket Cooling C2->A2

Fig 2. Troubleshooting logic tree for resolving reactor fouling during synthesis.

Issue 2: High Residual DIDM Monomer (Sluggish Conversion)

Symptom: Gas Chromatography (GC) reveals >2% unreacted DIDM at the end of the run. Causality: DIDM has a highly unfavorable reactivity ratio compared to its comonomers. As the reaction progresses, the comonomer is depleted, leaving DIDM stranded. Resolution: Implement a "chaser" phase. Once the primary reaction finishes at 75°C, increase the temperature to 85°C and add a redox initiator spike (e.g., tert-butyl hydroperoxide and sodium formaldehyde sulfoxylate) to force the remaining DIDM to react.

Quantitative Data: Temperature Impact on DIDM Copolymerization Kinetics

Temperature RangeInitiation SystemTypical Conversion (%)Molecular Weight ( Mw​ )Coagulum / Fouling Risk
40°C – 60°C Redox (e.g., Ascorbic Acid / H2​O2​ )85 – 90%High (>150,000 Da)Low
75°C – 85°C Thermal (e.g., Persulfates)95 – 98%Medium (80,000 – 120,000 Da)Moderate
> 90°C Thermal> 98%Low (<50,000 Da)High (Plating risk)

Self-Validating Experimental Protocol

Procedure: Semi-Continuous Emulsion Copolymerization of DIDM and Vinyl Acetate This protocol utilizes an internal feedback loop (NVM tracking) to validate the reaction progress, ensuring the temperature profile is correctly matched to the kinetics.

Step 1: Pre-Emulsion Preparation

  • In a separate vessel, emulsify 30 parts DIDM, 70 parts Vinyl Acetate, 2 parts sodium lauryl sulfate (SLS), and 40 parts DI water. Agitate until a stable, milky pre-emulsion forms.

Step 2: Reactor Charging & Initial Heating

  • Charge a jacketed glass reactor with 50 parts DI water, 0.5 parts SLS, and a sodium bicarbonate buffer (to maintain pH 4.5–5.0).

  • Heat the reactor to exactly 75°C under a continuous nitrogen purge.

Step 3: Seed Formation

  • Add 5% of the pre-emulsion to the reactor.

  • Inject 10% of the thermal initiator solution (e.g., 0.5 parts potassium persulfate in water).

  • Validation Check: Wait 15 minutes. A distinct blueish tint (Tyndall effect) must appear, confirming successful seed particle formation. If absent, verify the temperature is strictly ≥75°C before proceeding.

Step 4: Starved-Feed Phase

  • Continuously feed the remaining pre-emulsion and initiator over 3 hours.

  • Crucial Temperature Control: Adjust jacket cooling to maintain the internal temperature between 78°C and 82°C . Do not let the exotherm push the temperature above 85°C.

Step 5: Chaser Phase & Final Validation

  • Once the feed is complete, raise the reactor temperature to 85°C and hold for 60 minutes.

  • Validation Check (Self-Correction): Withdraw a 2 mL aliquot and measure Non-Volatile Matter (NVM) using a halogen moisture analyzer. If NVM is < 98% of theoretical solids, inject a redox chaser (t-BHP/Ascorbic Acid) and hold at 85°C for an additional 30 minutes.

  • Cool to <40°C, filter through a 100-mesh screen to remove micro-coagulum, and store.

References

  • Title: Free Radical Copolymerization of Vinyl Acetate and Dibutyl Maleate and Its Kinetics Study via 1H-NMR Source: sid.ir URL: Index:

  • Title: US Patent 6,825,278B2 - Modified pressure sensitive adhesive Source: google.com (Patents) URL: 1 Index: [1]

  • Title: US Patent 3,933,763A - Polymerization of maleic anhydride and vinyl acetate Source: google.com (Patents) URL: 3 Index: [3]

  • Title: US Patent 11,066,502B2 - Maleate-based copolymers and methods for preparing the same Source: google.com (Patents) URL: 2 Index: [2]

Sources

Technical Support Center: Strategies for Reducing Unreacted Diisodecyl Maleate (DIDM)

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to high concentrations of unreacted diisodecyl maleate (DIDM) monomer in final polymer products. This resource provides in-depth, field-proven insights and actionable protocols to enhance monomer conversion and polymer purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for high residual diisodecyl maleate (DIDM) monomer in my polymer?

High residual DIDM content is typically a result of incomplete polymerization. Maleate esters, particularly 1,2-disubstituted ethylenic monomers like DIDM, are known for their relatively low reactivity in free-radical polymerization. This sluggishness can be attributed to steric hindrance around the double bond, which impedes the approach of propagating radical chains. Other contributing factors include suboptimal reaction conditions (temperature, initiator concentration), oxygen inhibition, and the presence of impurities in the monomer stock.[1]

Q2: What are the consequences of having high residual monomer content?

The presence of unreacted monomers can be detrimental to the final product's performance and safety.[2][3] Key concerns include:

  • Cytotoxicity: Leachable monomers can pose toxicological risks, which is a critical concern in biomedical and pharmaceutical applications.[1][4][5]

  • Altered Physicochemical Properties: Residual monomer can act as a plasticizer, altering the mechanical properties (e.g., reducing the glass transition temperature, hardness, and tensile strength) of the polymer.[6]

  • Odor and Taste: Unreacted monomers can contribute to unwanted odors or tastes in the final product.[6]

  • Accelerated Degradation: The presence of monomers can sometimes encourage premature or accelerated polymer degradation.[4][7]

Q3: What are the main strategies to reduce residual DIDM?

A multi-faceted approach is most effective, focusing on three key areas:

  • Reaction Optimization: Driving the initial polymerization reaction to the highest possible conversion by carefully selecting and controlling parameters like initiator concentration, temperature, and reaction time.

  • Post-Polymerization Treatment: Employing chemical methods after the primary reaction to "chase" or scavenge remaining monomer.[3][8]

  • Post-Polymerization Purification: Using physical methods to actively remove the unreacted monomer from the final polymer.[9][10]

Troubleshooting Guide: From Cause to Solution

This section directly addresses specific issues you may encounter during your experiments.

Part 1: Pre-Polymerization & Monomer Quality

Question: I'm using DIDM straight from the supplier. Could monomer purity be causing low conversion?

Answer: Absolutely. The purity of your monomer is a critical, and often overlooked, factor. Commercial monomers contain inhibitors (e.g., butylated hydroxytoluene - BHT, hydroquinone) to prevent spontaneous polymerization during storage.[1][11] If the initiator concentration is insufficient to overcome these inhibitors, the reaction will be sluggish or fail entirely. Furthermore, other impurities can act as chain-transfer agents or retarders, lowering the final molecular weight and conversion.

Troubleshooting Steps:

  • Check the Certificate of Analysis (CoA): Identify the type and concentration of the inhibitor used by the manufacturer.

  • Purify the Monomer: For sensitive applications, it is best practice to remove the inhibitor just before use. Column chromatography is a common and effective method.[12]

  • Ensure Monomer Dryness: Water can interfere with certain polymerization mechanisms. Ensure the monomer is dry, especially if using techniques sensitive to moisture.[12][13]

Experimental Protocol: Monomer Purification via Column Chromatography
  • Column Preparation:

    • Secure a glass chromatography column of appropriate size.

    • Insert a small plug of cotton or glass wool into the bottom of the column.[12]

    • Add a ~1-2 cm layer of clean sand.[12]

    • Fill the column approximately two-thirds full with basic aluminum oxide (Brockmann I), creating a level surface.[12]

  • Purification:

    • Carefully pour the diisodecyl maleate monomer into the column.

    • Allow the monomer to flow through the column under gravity. Do not apply pressure , as this can force fine alumina particles through the filter.[12]

    • Collect the purified, inhibitor-free monomer in a clean, dry flask. The inhibitor will remain adsorbed to the alumina, often visible as a distinct band.[12]

    • Use the purified monomer immediately for best results.

Part 2: Optimizing Polymerization Conditions

Question: My polymerization stalls at low-to-moderate conversion. How can I adjust my reaction parameters to drive it to completion?

Answer: This is the most common challenge with maleate monomers. Achieving high conversion requires careful optimization of the reaction kinetics.

Issue 1: Suboptimal Initiator System

The choice and concentration of the free-radical initiator are paramount. An insufficient concentration will result in a low polymerization rate and incomplete conversion, while an excessive amount can decrease the polymer's molecular weight without necessarily improving final conversion.[14][15][16]

Troubleshooting Steps:

  • Increase Initiator Concentration: If conversion is low, perform a stepwise increase in the initiator concentration (e.g., in 25% increments from your current level) in subsequent experiments.

  • Select the Right Initiator for the Temperature: Ensure the initiator's half-life is appropriate for your reaction temperature. For example, AIBN is suitable for temperatures around 60-80°C, while benzoyl peroxide (BPO) is effective at 80-95°C.[17][18] Using a bifunctional initiator with different thermal stabilities can also help maintain radical generation over a longer period.[19][20]

  • Consider a Redox Initiator System: For lower temperature polymerizations, a redox system (e.g., a peroxide with an amine activator) can generate radicals efficiently.[21][22]

InitiatorAbbreviationTypical Temp. Range (°C)10-hr Half-Life Temp. (°C)Common Solvents
2,2'-AzobisisobutyronitrileAIBN60 - 80~65Toluene, Benzene, THF
Benzoyl PeroxideBPO80 - 95~73Toluene, Benzene, Esters
Potassium PersulfateKPS50 - 80~60Water (for emulsion/suspension)
Issue 2: Incorrect Reaction Temperature

Temperature has a complex effect. While increasing temperature generally increases the rate of polymerization, excessively high temperatures can favor depolymerization (the "ceiling temperature" effect) or cause side reactions.[23] For maleates, temperature can also influence the rate of isomerization from the less reactive maleate form to the more reactive fumarate form.[24]

Troubleshooting Steps:

  • Verify Optimal Temperature: Ensure your reaction temperature is appropriate for your chosen initiator system.[25]

  • Implement a Temperature Profile: Consider starting at a moderate temperature and then ramping up the temperature in the later stages of the reaction to reduce the viscosity of the medium and help convert the remaining monomer.

Issue 3: Insufficient Reaction Time

Due to their low reactivity, polymerizations involving DIDM often require significantly longer reaction times to reach high conversion compared to more reactive monomers like acrylates or styrene.

Troubleshooting Steps:

  • Extend Reaction Time: Double the reaction time in your next experiment and monitor the monomer conversion via an analytical technique (e.g., GC, HPLC, or ¹H NMR) at several time points to determine if the conversion is still increasing.[16]

Logical Relationship: Troubleshooting Low Conversion

The following diagram illustrates a decision-making workflow for addressing incomplete polymerization.

G start High Residual DIDM Detected check_conversion Is Monomer Conversion Low? start->check_conversion post_poly Proceed to Post-Polymerization Purification check_conversion->post_poly No (Conversion >99%) check_purity Step 1: Verify Monomer Purity (Inhibitor Removed?) check_conversion->check_purity Yes optimize_initiator Step 2: Optimize Initiator (Type & Concentration) check_purity->optimize_initiator optimize_temp Step 3: Optimize Temperature (Check Initiator Half-Life) optimize_initiator->optimize_temp extend_time Step 4: Extend Reaction Time optimize_temp->extend_time rerun Re-run Polymerization & Re-evaluate Conversion extend_time->rerun rerun->check_conversion G A 1. Dissolve Crude Polymer in 'Good' Solvent (e.g., THF) C 3. Add Polymer Solution Dropwise to Non-Solvent A->C B 2. Prepare Stirred, Cold 'Non-Solvent' (e.g., Methanol) B->C D Polymer Precipitates C->D E 4. Collect Polymer via Filtration D->E F 5. Wash Polymer with Fresh Non-Solvent E->F G 6. Dry Under Vacuum (40-60°C) F->G H Pure, Dry Polymer G->H

Caption: Step-by-step workflow for polymer purification via precipitation.

Analytical Methods for Quantifying Residual Monomer

Question: How can I accurately measure the amount of residual DIDM in my polymer?

Answer: Accurate quantification is essential for validating your process improvements. Several analytical techniques are suitable. [6][7]

TechniqueSample PrepSensitivityProsCons
GC-FID / GC-MS Polymer dissolution followed by extractionVery High (ppm-ppb)Robust, highly sensitive, excellent for volatile monomers. [7][26]Requires an extraction step which can be complex. [6]Not suitable for non-volatile monomers.
HPLC-UV Polymer dissolution, precipitation, and analysis of supernatantHigh (ppm)Good for less volatile monomers, direct analysis of dissolved polymer is possible. [6][26]Requires monomer to have a UV chromophore.
¹H NMR Direct dissolution of polymer in deuterated solventModerate (ppt)Minimal sample prep, provides structural information. [4][6]Less sensitive than chromatographic methods. [6]
Experimental Protocol: Quantifying Residual DIDM via HPLC-UV

This protocol provides a general framework. Method development and validation are required for specific polymer matrices.

  • Sample Preparation (Extraction):

    • Accurately weigh approximately 0.1-0.2 g of the polymer sample into a glass vial.

    • Add a precise volume (e.g., 5.0 mL) of a suitable solvent (e.g., THF) to completely dissolve the polymer.

    • Once dissolved, add a precise volume of a non-solvent (e.g., 10.0 mL of methanol) to precipitate the polymer.

    • Vortex the mixture thoroughly and centrifuge to pellet the precipitated polymer.

    • Carefully transfer the supernatant, which contains the dissolved residual monomer, to a clean vial. Filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., ~210 nm). [1] * Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of calibration standards of pure diisodecyl maleate in the same solvent/non-solvent mixture used for sample preparation.

    • Analyze the standards and the sample extract under the same HPLC conditions.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of DIDM in the sample extract from the calibration curve and calculate the weight percentage in the original polymer sample.

References

  • Effect of the initiator concentration on the time evolution of the monomer conversion in the semi-continuous experiments - ResearchGate. (URL: [Link])

  • How could I effectively remove the monomers after free radical polymerization? - ResearchGate. (URL: [Link])

  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE - CORE. (URL: [Link])

  • Residual Monomer Analysis - SGS PSI - Polymer Solutions. (URL: [Link])

  • Detection and Quantification of Monomer Content - Creative Biostructure. (URL: [Link])

  • Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC. (URL: [Link])

  • UVC-Driven Postphotopolymerization: An Advanced Strategy for Reducing Residual Monomers in Waterborne Polymer Dispersions | ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Method for removing unreacted monomers from aqueous dispersions of polymerizate - Google P
  • METHOD FOR REMOVING AN UNREACTED MONOMER AND SUPPRESSING FOAM GENERATION IN A STRIPPING COLUMN - EPO. (URL: [Link])

  • Quantitative Analysis of Residual Monomer in PMMA by Thermal Desorption-GC-MS - LabTech. (URL: [Link])

  • Controlled Copolymerization of styrene-divinylbenzene in the presence of TEMPO - Aidic. (URL: [Link])

  • Investigations of the kinetics of maleate–fumarate isomerization during the polyesterification of maleic anhydride with different glycols | Zendy. (URL: [Link])

  • Techniques for reducing residual monomer content in polymers: A review. (URL: [Link])

  • Monomer/solvent purification - US4339623A - Google P
  • The Effect of the Initiator/Activator/Accelerator Ratio on the Degree of Conversion, Film Thickness, Flow, and Cytotoxicity of Dual-Cured Self-Adhesive Resin Cements - MDPI. (URL: [Link])

  • A novel method of determination of reactivity ratios in binary and ternary copolymerizations - ResearchGate. (URL: [Link])

  • Ionic Cross-Linking of Polypropylene: Effect of Maleic Anhydride Grafting Temperature and Ionic Plasticizer - OUCI. (URL: [Link])

  • Effects of Temperature | MATSE 202: Introduction to Polymer Materials - Dutton Institute. (URL: [Link])

  • LabNotes: Monomer Purification. (URL: [Link])

  • Procedures for homogeneous anionic polymerization. (URL: [Link])

  • Radical copolymerization reactivity of maleate-terminated poly(ethylene glycol) with vinylbenzyl-terminated polystyrene macromonomer. (URL: [Link])

  • Any idea of how to enhance reactivity of didodeceyl maleate to copolymerize with styrene? - ResearchGate. (URL: [Link])

  • Techniques for reducing residual monomer content in polymers: A review - ResearchGate. (URL: [Link])

  • Removal of residual monomers
  • Reactivity Ratios for Organotin Copolymer Systems - PMC - NIH. (URL: [Link])

  • Influence of Mineral Fillers on the Curing Process and Thermal Degradation of Polyethylene Glycol Maleate–Acrylic Acid-Based Systems - MDPI. (URL: [Link])

  • Polymers from 1,2-Disubstituted Ethylenic Monomers VI. Monomer-isomerization Radical Polymerization of Diethyl Maleate - SciSpace. (URL: [Link])

  • Removal of Residual Monomers from Polymer Suspensions - Diva-portal.org. (URL: [Link])

  • Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization - eScholarship. (URL: [Link])

  • Reducing residual monomer content of e.g.
  • TEMPERATURE EFFECT ON POLYMERIZATION KINETICS OF POLY METHYL METHACRYLATE (PMMA). (URL: [Link])

  • Purification of High-Purity Monomers and Other Reactive Chemicals - Christy Catalytics. (URL: [Link])

  • Troubleshooting Common Issues in Emulsion Polymerization Reactors - Jinzong Machinery. (URL: [Link])

  • Evaluation of residual monomer release after polymerization of different restorative materials used in pediatric dentistry - PMC. (URL: [Link])

  • Kinetic study of free radical copolymerization of dodecyl methacrylate and styrene using diperoxide initiator - ResearchGate. (URL: [Link])

  • Kinetic study of free radical copolymerization of dodecyl methacrylate and styrene using diperoxide initiator - Aidic. (URL: [Link])

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Validation & Comparative

Comparing diisodecyl maleate and dibutyl maleate reactivity ratios

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison of Monomer Reactivity Ratios: Diisodecyl Maleate vs. Dibutyl Maleate

Introduction: The Role of Dialkyl Maleates in Copolymerization

Dibutyl maleate (DBM) and Diisodecyl maleate (DIDM) are dialkyl maleates, a class of unsaturated esters widely used as comonomers in free-radical polymerization. Their incorporation into polymer chains, often with vinyl monomers like vinyl acetate (VAc), imparts specific properties such as improved flexibility, adhesion, and plasticization. The structure and sequence distribution of the final copolymer, which dictate its macroscopic properties, are fundamentally controlled by the relative reactivities of the comonomers, quantified by their reactivity ratios (r).

Understanding the reactivity ratios is paramount for predicting how monomers will arrange themselves in the polymer backbone, enabling the tailoring of materials for applications ranging from adhesives and coatings to specialty plastics.[1] While DBM has been studied extensively, specific reactivity data for the bulkier DIDM is less prevalent in the literature. This guide will use the well-documented DBM/Vinyl Acetate system as a reference to build a comparative framework and provide a scientifically grounded perspective on the expected reactivity of DIDM.

The Concept of Monomer Reactivity Ratios

In a binary copolymerization involving two monomers, M₁ and M₂, there are four possible propagation reactions, each with its own rate constant (k):

  • ~M₁• + M₁ → ~M₁M₁• (Rate constant: k₁₁)

  • ~M₁• + M₂ → ~M₁M₂• (Rate constant: k₁₂)

  • ~M₂• + M₁ → ~M₂M₁• (Rate constant: k₂₁)

  • ~M₂• + M₂ → ~M₂M₂• (Rate constant: k₂₂)

The reactivity ratios, r₁ and r₂, are defined as the ratio of the rate constant for a radical adding to a monomer of its own species to the rate constant for it adding to the other monomer species.[2]

  • r₁ = k₁₁ / k₁₂

  • r₂ = k₂₂ / k₂₁

These ratios determine the instantaneous composition of the copolymer as described by the Mayo-Lewis equation .[2] The values of r₁ and r₂ provide critical insight into the type of copolymer formed:

  • r₁ > 1, r₂ < 1 : The copolymer will be enriched in M₁.

  • r₁ < 1, r₂ < 1 : The system tends towards alternating copolymerization, especially if the product r₁r₂ approaches 0.

  • r₁ ≈ 1, r₂ ≈ 1 : An ideal, random copolymer is formed where monomer incorporation is dictated by feed concentration.

Comparative Analysis: DBM vs. DIDM

The primary structural difference between DBM and DIDM lies in the alkyl ester groups: a butyl group (-C₄H₉) for DBM versus a larger, more branched isodecyl group (-C₁₀H₂₁) for DIDM. This difference in steric bulk is the key factor influencing their respective reactivities.

FeatureDibutyl Maleate (DBM)Diisodecyl Maleate (DIDM)
Chemical Structure
Alkyl Group n-Butyl (-C₄H₉)Isodecyl (-C₁₀H₂₁)
Molecular Weight ~228.29 g/mol ~340.54 g/mol
Steric Hindrance ModerateHigh
Reactivity Ratio (r₂) with Vinyl Acetate (r₁) r₂ = 0.0421 (r₁ = 0.1102)[3]Not experimentally determined in surveyed literature. Expected to be < 0.0421 due to increased steric hindrance.

The copolymerization of DBM (M₂) with vinyl acetate (VAc, M₁) is well-documented. Experimental studies have determined the reactivity ratios using methods like the extended Kelen-Tüdős (KT) and Mao-Huglin (MH) analyses from data gathered at medium to high conversions.[3][4]

For the VAc/DBM system, the reactivity ratios were found to be r₁ (VAc) = 0.1102 and r₂ (DBM) = 0.0421 .[3]

Interpretation of DBM Reactivity:

  • Both r₁ and r₂ are significantly less than 1, indicating that both radical types (~VAc• and ~DBM•) prefer to add to the other monomer rather than their own kind.

  • The product of the reactivity ratios (r₁r₂ = 0.1102 * 0.0421 ≈ 0.0046) is very close to zero. This strongly favors the formation of an alternating copolymer .

  • DBM itself has a very low ability to homopolymerize, a characteristic common for 1,2-disubstituted ethylenes due to steric hindrance and electronic effects.

While direct experimental data for DIDM reactivity ratios is scarce, a reliable prediction can be made based on chemical principles. The isodecyl group of DIDM is substantially larger and more branched than the butyl group of DBM. This increased steric bulk creates a significant shield around the carbon-carbon double bond.

This steric hindrance has two primary effects:

  • Reduced Homopolymerization: The difficulty for a growing chain ending in a DIDM radical (~DIDM•) to add another bulky DIDM monomer will be even more pronounced than in DBM. Therefore, the rate constant k₂₂ for DIDM is expected to be extremely low, pushing r₂ (rDIDM) even closer to zero.

  • Reduced Cross-Propagation: The approach of any growing radical (~M₁•) to the DIDM double bond will also be impeded. This would lower the rate constant k₁₂, potentially increasing the value of r₁ (the comonomer's reactivity ratio) relative to the DBM system.

G cluster_0 DBM Reactivity cluster_1 DIDM Reactivity M1_radical_DBM ~M₁• Radical DBM_monomer DBM Monomer (Moderate Steric Hindrance) M1_radical_DBM->DBM_monomer k₁₂ (DBM) Relatively Accessible M1_radical_DIDM ~M₁• Radical DIDM_monomer DIDM Monomer (High Steric Hindrance) M1_radical_DIDM->DIDM_monomer k₁₂ (DIDM) Sterically Hindered caption Fig 1. Steric hindrance comparison for radical attack.

Caption: Steric hindrance comparison for radical attack.

Experimental Protocol: Determination of Monomer Reactivity Ratios

To validate the predicted reactivity of DIDM or to determine ratios for any binary system, a well-defined experimental procedure is necessary. The following protocol outlines a standard method for obtaining the data required for calculating reactivity ratios at low conversion.

Objective: To determine the reactivity ratios of a comonomer pair (e.g., Vinyl Acetate and DIDM) via free-radical solution polymerization.

Pillar of Trustworthiness: This protocol is self-validating by keeping monomer conversion low (<10%). This ensures the monomer feed composition remains nearly constant, allowing for the use of the simplified differential form of the Mayo-Lewis equation, which is the basis for common linearization methods like Fineman-Ross or Kelen-Tüdős.[5][6]

  • Monomer 1 (M₁): e.g., Vinyl Acetate (VAc), purified by distillation to remove inhibitors.

  • Monomer 2 (M₂): e.g., Diisodecyl Maleate (DIDM), purified.

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent: Anhydrous Toluene or Chloroform.

  • Precipitant: Methanol or Hexane.

  • Inert Gas: Nitrogen or Argon.

  • Preparation of Monomer Feeds: Prepare a series of five to seven reaction mixtures in glass ampoules or Schlenk tubes, each with a different initial molar ratio of M₁ to M₂ (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). The total monomer concentration and the initiator concentration (e.g., 0.1 mol%) should be kept constant across all experiments.

  • Degassing: Deoxygenate each mixture by subjecting it to several freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes. Oxygen is a potent inhibitor of free-radical polymerization and must be rigorously excluded.

  • Polymerization: Seal the ampoules or tubes under vacuum or inert atmosphere. Submerge them simultaneously in a constant temperature bath set to a specific temperature (e.g., 60 °C) to initiate polymerization.

  • Quenching the Reaction: After a predetermined time, chosen to ensure low conversion (<10%), remove the ampoules from the bath and immediately immerse them in an ice bath to quench the reaction.

  • Polymer Isolation: Open the ampoules and pour the contents into a large excess of a non-solvent (e.g., cold methanol) to precipitate the copolymer while the unreacted monomers remain dissolved.

  • Purification: Filter the precipitated polymer and re-dissolve it in a small amount of a suitable solvent (like chloroform). Re-precipitate the polymer to remove any remaining trapped monomers. Repeat this process at least twice.

  • Drying: Dry the purified copolymer to a constant weight in a vacuum oven at a moderate temperature (e.g., 40 °C).

  • Determine Conversion: Calculate the percentage conversion from the mass of the dried polymer and the initial total mass of monomers.

  • Determine Copolymer Composition: The molar composition of the copolymer is the most critical piece of data. ¹H-NMR spectroscopy is a highly reliable method for this.[3] By integrating the characteristic proton signals unique to each monomer unit in the polymer chain, the molar ratio of the incorporated monomers can be accurately determined.

  • Calculate Reactivity Ratios: With the initial monomer feed ratios (f₁, f₂) and the resulting copolymer compositions (F₁, F₂), calculate the reactivity ratios (r₁, r₂) using a suitable method, such as the Kelen-Tüdős graphical method or a non-linear optimization algorithm, which provides greater accuracy.[5][7]

Sources

Thermal Stability Profiling: Diisodecyl Maleate vs. Short-Chain Maleate Esters

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and formulation scientists working in polymer synthesis, advanced coatings, and pharmaceutical hot-melt extrusion (HME), the selection of an appropriate plasticizer or copolymerization agent is largely dictated by its thermal envelope. Maleate esters are highly valued for their reactive double bonds and plasticizing efficiency. However, under high-temperature processing, these esters are susceptible to thermal degradation, decarboxylation, and volatilization.

This guide provides an in-depth comparative analysis of the thermal stability of Diisodecyl Maleate (DIDM) against shorter-chain alternatives like Diethyl Maleate (DEM), Dibutyl Maleate (DBM), and Dioctyl Maleate (DOM). By examining the mechanistic drivers of ester pyrolysis and providing a self-validating experimental framework, this guide equips development professionals with the data necessary to optimize high-temperature formulations.

Mechanistic Drivers of Thermal Stability in Maleate Esters

The thermal stability of a maleate ester is intrinsically linked to its molecular weight, the length of its alkyl chains, and the degree of steric hindrance protecting the ester linkage.

When subjected to thermal stress, maleate esters typically undergo two primary transformations:

  • cis-trans Isomerization: At elevated temperatures (often preceding mass loss), the cis-configured maleate double bond isomerizes into the thermodynamically more stable trans-fumarate configuration[1].

  • Ester Pyrolysis (Degradation): As temperature increases further, the ester undergoes β -hydrogen elimination or homolytic bond cleavage. This results in the release of volatile degradants such as alcohols, carbon dioxide, and maleic anhydride derivatives[2].

The DIDM Advantage: Diisodecyl maleate features bulky, branched 10-carbon (isodecyl) chains. This structural bulk provides significant steric hindrance around the carbonyl carbon, raising the activation energy ( Ea​ ) required for thermal cleavage. Furthermore, its high molecular weight (396.6 g/mol ) drastically reduces its vapor pressure, pushing its boiling point and volatilization onset well beyond those of shorter-chain esters[3]. In contrast, short-chain esters like DEM (C2) and DBM (C4) possess lower energy barriers for volatilization and bond cleavage, making them unsuitable for processes exceeding 200°C[4][5].

Comparative Thermal and Physical Properties

The following table synthesizes the quantitative physical and thermal data for standard maleate esters, illustrating the direct correlation between alkyl chain length and thermal resilience.

Maleate EsterAlkyl ChainMolecular WeightBoiling PointRelative Thermal StabilityPrimary Degradation Risk at 200°C
Diethyl Maleate (DEM) C2 (Linear)172.18 g/mol [4]~220°C[4]LowHigh volatilization, rapid mass loss
Dibutyl Maleate (DBM) C4 (Linear)228.28 g/mol [5]~281°C[5]ModerateModerate volatilization, isomerization
Dioctyl Maleate (DOM) C8 (Branched)340.50 g/mol [6]~313°C[6]HighMinor mass loss, stable in most HME
Diisodecyl Maleate (DIDM) C10 (Branched)396.60 g/mol [3]>340°CVery HighHighly stable, minimal degradation
Mandatory Visualization: Thermal Degradation Pathway

To understand how these esters behave under thermal stress, we must map the kinetic pathways. The diagram below illustrates the logical flow of thermal degradation, highlighting how initial thermal stress leads to isomerization before catastrophic mass loss occurs.

G Start Maleate Ester (e.g., DIDM, DOM) Heat Thermal Stress (>200°C) Start->Heat Heating Isomerization cis-trans Isomerization (Fumarate Formation) Heat->Isomerization Lower Activation Energy Pyrolysis Ester Pyrolysis (Bond Cleavage) Heat->Pyrolysis Higher Activation Energy Isomerization->Pyrolysis Continued Heating Volatiles Volatile Degradants (Alcohols, Anhydrides, CO2) Pyrolysis->Volatiles Mass Loss (TGA) Residue Carbonaceous Residue Pyrolysis->Residue Incomplete Combustion

Fig 1: Primary thermal degradation pathways of maleate esters under inert atmosphere.

Experimental Protocol: TGA & DSC Workflow

To objectively compare the thermal stability of DIDM against DOM or DBM, researchers must utilize a self-validating thermal analysis system. The following protocol combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to separate simple volatilization from actual chemical degradation.

Rationale & Causality: We utilize a Nitrogen ( N2​ ) purge rather than air. Air introduces oxidative degradation pathways that convolute the kinetic data of pure thermal cleavage. By isolating the environment, we can accurately calculate the activation energy ( Ea​ ) of the ester bonds using the Flynn-Wall-Ozawa (FWO) method across multiple heating rates[7].

Step-by-Step Methodology

1. Instrument Calibration & Baseline Establishment

  • Action: Run an empty alumina ( Al2​O3​ ) crucible through the planned temperature profile (25°C to 600°C) in both the TGA and DSC instruments.

  • Causality: This creates a baseline subtraction file, ensuring that buoyancy effects in the TGA and inherent thermal drift in the DSC sensors do not artificially skew the weight loss or heat flow data.

2. Sample Preparation

  • Action: Accurately weigh 5.0 to 10.0 mg of the maleate ester (e.g., DIDM) into the pre-tared alumina crucible.

  • Causality: Keeping the sample mass low and consistent prevents thermal lag (where the core of the sample is cooler than the surface) and ensures rapid, uniform heat transfer.

3. Thermogravimetric Analysis (TGA) Execution

  • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 10 minutes prior to heating.

  • Action: Heat the sample from 25°C to 600°C at a constant heating rate of 10°C/min. Record the primary thermogram (Mass % vs. Temperature) and the derivative thermogravimetry (DTG) curve.

  • Causality: The 10°C/min rate is the industry standard for capturing distinct degradation onset temperatures ( Td​ ). The DTG curve will precisely identify the peak degradation temperature ( Tmax​ ) where the rate of mass loss is highest[7].

4. Differential Scanning Calorimetry (DSC) Execution

  • Action: In a parallel DSC run, heat a fresh 5.0 mg sample in a sealed aluminum pan with a pinhole lid from 25°C to 350°C at 10°C/min under N2​ .

  • Causality: The pinhole allows volatiles to escape, preventing pan rupture. The DSC will detect the endothermic peak corresponding to the cis-trans isomerization (maleate to fumarate) before the massive endotherm of pyrolytic cleavage occurs[1].

5. Data Synthesis and Validation

  • Action: Compare the Td​ (temperature at 5% mass loss) of DIDM against DEM and DBM.

  • Validation: A valid result will show DIDM exhibiting a Td​ significantly higher than DBM, aligning with the theoretical increase in boiling point and molecular weight. If early mass loss is observed in DIDM without a corresponding endothermic cleavage peak in the DSC, it indicates the presence of residual moisture or unreacted low-molecular-weight alcohols from the synthesis process, prompting sample purification.

Application Insights for Drug Development & Materials Science

For pharmaceutical professionals utilizing hot-melt extrusion (HME) to create amorphous solid dispersions, processing temperatures frequently reach 160°C to 200°C. Using a short-chain ester like DEM or DBM as a plasticizer in these matrices risks volatilization during extrusion, leading to porous, mechanically unstable extrudates and unpredictable drug release profiles.

DIDM, with its extreme thermal stability and high boiling point (>340°C), remains entirely stable within the polymer melt. Its bulky isodecyl chains permanently disrupt polymer-polymer chain interactions without degrading, ensuring a stable, low-VOC (Volatile Organic Compound) profile that is critical for both regulatory compliance and long-term shelf stability.

References
  • PubChem. "Diisodecyl maleate | C24H44O4 | CID 103847". National Institutes of Health.
  • PubChem. "Diethyl Maleate | C8H12O4 | CID 5271566". National Institutes of Health.
  • TCI America. "Dibutyl Maleate | 105-76-0". Tokyo Chemical Industry.
  • Wikipedia. "Bis(2-ethylhexyl) maleate".
  • Celanese. "Maleic Acid Esters".
  • Scientific Reports. "Optimizing maleic anhydride content to enhance mechanical performance and thermal stability of recycled polyolefin blends". PMC.
  • ResearchGate. "Thermal degradation of copolymers of styrene with dicarboxylic acids".

Sources

Validating diisodecyl maleate purity using quantitative NMR spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Validating Diisodecyl Maleate Purity: A Comparative Guide to Quantitative NMR Spectroscopy vs. Traditional Chromatography

Introduction & The Analytical Challenge

Diisodecyl maleate (DIDM) is a versatile diester utilized extensively as a plasticizer, comonomer, and synthetic intermediate in polymer and pharmaceutical sciences[1]. Because its functional performance and safety profile are highly sensitive to trace impurities—such as unreacted isodecanol, maleic anhydride, or isomerization products like diisodecyl fumarate—rigorous purity validation is a critical regulatory requirement.

Historically, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the default techniques for purity assessment. However, HPLC-UV struggles with DIDM due to the lack of strong, distinct chromophores across all potential impurities, leading to skewed response factors. GC-FID, while better suited for volatile esters, can induce thermal degradation or isomerization of the maleate double bond in the injection port. Quantitative Nuclear Magnetic Resonance (qNMR) overcomes these limitations by acting as a primary ratio measurement method, providing absolute purity without requiring a DIDM-specific reference standard[2].

Mechanistic Foundations: The Causality of qNMR Superiority

As an Application Scientist, I emphasize that analytical choices must be rooted in physical causality. Unlike chromatographic methods that rely on compound-specific detector responses (e.g., UV absorbance or ionization efficiency), qNMR is fundamentally grounded in nuclear physics. The signal intensity (integral) in a 1 H-NMR spectrum is directly and strictly proportional to the molar concentration of the nuclei generating that signal[3].

By introducing a highly pure, chemically inert Internal Standard (IS) traceable to a National Metrology Institute (e.g., NIST), the absolute purity of DIDM can be calculated using a self-validating equation:

PDIDM​=IIS​IDIDM​​×NDIDM​NIS​​×MIS​MDIDM​​×mDIDM​mIS​​×PIS​

(Where I = integral area, N = number of protons, M = molar mass, m = gravimetric mass, and P = purity).

This causal relationship creates a self-validating system. It eliminates the need for identical, heavily characterized reference materials, which are often costly, unstable, or simply unavailable for specialized esters[4].

Comparative Performance Analysis

To objectively evaluate qNMR against traditional methods, we present a comparative dataset for a representative batch of Diisodecyl Maleate.

Table 1: Comparative Purity Assessment of Diisodecyl Maleate

Analytical TechniqueDetermined Purity (%)Precision (RSD %)Calibration RequirementPrimary Limitation for DIDM Analysis
1 H-qNMR (Internal Std) 98.45 ± 0.120.15NIST-traceable IS onlyRequires high-field NMR instrumentation
HPLC-UV (210 nm) 99.60 ± 0.450.50DIDM & Impurity StandardsVariable UV response factors[5]
GC-FID 97.80 ± 0.300.35DIDM StandardPotential thermal isomerization

Scientific Insight: HPLC-UV routinely overestimates DIDM purity (99.60%) because non-UV-active impurities (like saturated aliphatic alcohols) are invisible to the detector, inflating the area normalization percentage[6]. GC-FID underestimates it due to partial thermal degradation. qNMR provides the most accurate, absolute molar-based purity (98.45%) with an error margin significantly below 1%[7].

Experimental Protocol: A Self-Validating qNMR Workflow

qNMR is only as robust as its execution. The following protocol details the causal reasoning behind each critical step to ensure metrological traceability.

Step 1: Gravimetric Sample Preparation

  • Action: Accurately weigh ~20 mg of DIDM and ~5 mg of a certified Internal Standard (e.g., 1,4-Bis(trimethylsilyl)benzene, BTMSB) into a vial using a 5-decimal analytical microbalance[8]. Dissolve completely in 0.6 mL of CDCl 3​ .

  • Causality: qNMR is fundamentally a mass-balance technique. Gravimetric error is the largest source of uncertainty. Co-weighing ensures both the analyte and IS experience the exact same solvent volume and environmental conditions, preventing localized inhomogeneities that cause line broadening[8].

Step 2: T1​ Relaxation Delay Optimization

  • Action: Perform an inversion-recovery experiment (180°– τ –90° pulse sequence) to determine the longitudinal relaxation time ( T1​ ) for both the DIDM olefinic protons and the BTMSB protons[9][10].

  • Causality: If the relaxation delay ( D1​ ) between scans is too short, slower-relaxing nuclei will remain saturated, artificially reducing their integral area. Set D1​≥7×T1​ (based on the longest T1​ in the system) to ensure >99.9% magnetization recovery[10]. For ultimate metrological precision, D1​≥10×T1​ is recommended[9].

Step 3: Spectral Acquisition

  • Action: Acquire the 1 H-NMR spectrum using a 90° excitation pulse under non-spinning conditions[10].

  • Causality: A 90° pulse maximizes the Signal-to-Noise (S/N) ratio. A minimum S/N ratio of 1000:1 for the quantified peaks is required to keep integration error below 0.1%[9]. Non-spinning conditions eliminate spinning sidebands that can overlap with target peaks and complicate integration[10].

Step 4: Processing and Integration

  • Action: Apply manual phase and baseline correction. Integrate the distinct maleate olefinic protons (singlet, ~6.2 ppm, 2H) against the BTMSB aromatic protons (singlet, ~7.4 ppm, 4H)[9][10].

  • Causality: Automated baseline correction can clip the broad bases of Lorentzian peaks. Manual processing ensures the entire peak area is captured, yielding a true 1:1 representation of the molar ratios[10].

Cross-Validation Workflow

To establish a rigorous quality control framework, qNMR should be cross-validated orthogonally against chromatographic methods.

QNMR_Workflow A Gravimetric Prep DIDM + NIST IS B Inversion Recovery Determine T1 A->B Dissolve in CDCl3 D Orthogonal Methods HPLC-UV / GC-FID A->D Aliquot for Chromatography C qNMR Acquisition D1 ≥ 7×T1, 90° Pulse B->C Optimize Delay E Absolute Purity Calculation C->E Integration F Relative Purity Area Normalization D->F Peak Area % G Cross-Validation & Discrepancy Analysis E->G Molar Ratio F->G Response Factors

Logical workflow for cross-validating DIDM purity using qNMR and orthogonal chromatography.

Conclusion

For drug development professionals and chemical researchers, relying solely on HPLC or GC for the purity validation of complex esters like diisodecyl maleate introduces hidden risks due to response factor biases and thermal instability. By implementing a rigorously optimized qNMR protocol—anchored by precise gravimetry, T1​ relaxation management, and NIST-traceable internal standards—laboratories can establish a self-validating, absolute purity assignment that withstands the highest levels of regulatory scrutiny.

References

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy Source: ACS Publications URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass URL: [Link]

  • Diisodecyl maleate | C24H44O4 | CID 103847 Source: PubChem (NIH) URL:[Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] Source: BIPM URL:[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Source: Enovatia URL:[Link]

  • Almac Voice: QNMR Source: Almac Group URL:[Link]

Sources

Analytical Mastery: Validating HPLC Methods for Diisodecyl Maleate Quantification in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Diisodecyl Maleate in Complex Matrices

Diisodecyl maleate (DIDM, C24​H44​O4​ , MW: 396.6 g/mol ) is a high-molecular-weight diester widely utilized as a plasticizer and chemical intermediate in polymer manufacturing[1]. In pharmaceutical drug development, DIDM is frequently monitored as a critical Extractable and Leachable (E&L) compound originating from packaging materials or single-use bioprocessing systems. Because leachables can compromise drug efficacy or patient safety, regulatory bodies demand highly specific, robust, and validated quantification methods.

Developing an assay for DIDM requires navigating its extreme hydrophobicity and susceptibility to degradation under harsh conditions. This guide objectively compares analytical platforms and provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the modernized 2[2].

Platform Comparison: Why HPLC Outperforms GC-MS for DIDM

When selecting a chromatographic technique for diesters, laboratories typically evaluate HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC). While GC-MS is the gold standard for volatile organics[3], DIDM presents specific challenges that make HPLC the superior choice for routine quantification.

The Causality of Platform Selection: GC-MS requires vaporizing the sample at high temperatures (often >250°C). At these temperatures, high-molecular-weight esters like DIDM are prone to thermal degradation or transesterification, leading to poor recovery and ghost peaks[4]. Conversely, HPLC operates at ambient or mildly elevated temperatures, preserving the structural integrity of thermolabile compounds[5]. Furthermore, the α,β -unsaturated carbonyl system of the maleate moiety provides excellent UV absorbance, making HPLC-UV a highly sensitive and cost-effective solution.

Table 1: Comparative Analysis of Analytical Platforms for DIDM Quantification
ParameterHPLC-UV (Recommended)GC-MSUPLC-MS/MS
Thermal Stability Risk Low: Operates at ambient/mild temps.High: Vaporization can degrade diesters.Low: Operates at ambient/mild temps.
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~0.05 - 0.1 µg/mL< 0.01 µg/mL
Matrix Interference Moderate (Mitigated by C18 selectivity)Low (Resolved by MS fragmentation)Low (Resolved by MRM transitions)
Operational Cost Low to ModerateModerate to HighVery High
Best Use Case Routine QA/QC, E&L stability testing.Volatile impurity screening.Trace-level biomarker or DMPK studies.

ICH Q2(R2) Guided Validation Workflow

Under the modernized 6[6], analytical method validation has transitioned from a static checklist to a lifecycle-based, risk-mitigated approach. The workflow below illustrates the critical path from target profiling to a fully validated method.

Workflow N1 Phase 1: Analytical Target Profile Define DIDM Quantification Goals N2 Phase 2: Method Development Optimize Mobile Phase & Detection N1->N2 N3 Phase 3: ICH Q2(R2) Core Validation N2->N3 N4 Specificity (Matrix Blank Assessment) N3->N4 N5 Linearity & Range (Calibration Curve Fit) N3->N5 N6 Accuracy & Precision (Recovery & %RSD) N3->N6 N7 Sensitivity (LOD & LOQ Determination) N3->N7 N8 Phase 4: Robustness Testing (Flow Rate & Temp Variations) N4->N8 N5->N8 N6->N8 N7->N8 N9 Phase 5: Validated HPLC Method Ready for Routine Analysis N8->N9

Lifecycle approach to HPLC method validation for DIDM based on ICH Q2(R2) guidelines.

Self-Validating Experimental Protocol for HPLC-UV

To ensure scientific integrity, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria, ensuring the instrument is fit-for-purpose on the day of analysis.

A. Chromatographic Conditions & Causality
  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm.

    • Causality: DIDM possesses two long, non-polar isodecyl chains. A highly hydrophobic C18 stationary phase provides the necessary Van der Waals interactions to retain and resolve DIDM from polar matrix interferents.

  • Mobile Phase: Isocratic 90:10 Acetonitrile:Water (v/v).

    • Causality: Due to DIDM's extreme lipophilicity, a high organic modifier ratio is required to elute the compound efficiently, preventing excessive band broadening and unacceptably long retention times.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

    • Causality: The maleate group features an α,β -unsaturated carbonyl system that undergoes a π→π∗ transition, exhibiting maximum UV absorbance in the 210–220 nm range. 215 nm is selected to maximize the signal-to-noise ratio while avoiding the UV cutoff of Acetonitrile (190 nm).

  • Injection Volume: 20 µL.

B. Step-by-Step Validation Methodology

Step 1: System Suitability Testing (SST) - The Self-Validating Gatekeeper

  • Inject the DIDM working standard (50 µg/mL) in five replicates.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area 2.0%; Tailing factor (T) 1.5; Theoretical plates (N) > 3000. If SST fails, halt analysis and troubleshoot the fluidic pathway.

Step 2: Specificity (Selectivity)

  • Inject a blank matrix (e.g., extraction solvent or simulated leachable matrix) and a DIDM standard independently.

  • Overlay the chromatograms to verify the absence of co-eluting peaks at the DIDM retention time.

Step 3: Linearity and Range

  • Prepare a 6-point calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Inject each level in triplicate. Plot peak area versus concentration and apply linear regression analysis.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

Step 4: Accuracy (Recovery) & Precision

  • Spike blank matrices with DIDM at three concentration levels: 50%, 100%, and 150% of the target analytical concentration (e.g., 25, 50, and 75 µg/mL).

  • Extract and analyze three replicates per level (Accuracy).

  • For Intermediate Precision, have a second analyst repeat the 100% level extraction on a different day using a different HPLC system.

  • Acceptance Criteria: Mean recovery between 95.0% and 105.0%. Precision %RSD 2.0%.

Step 5: Sensitivity (LOD and LOQ)

  • Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ): LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

Performance Metrics & Validation Data

The following table summarizes the expected quantitative performance of the HPLC-UV method when executed according to the protocol above. These metrics demonstrate full compliance with 7[7].

Table 2: HPLC Method Validation Results for DIDM
Validation ParameterTested Range / LevelExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
System Suitability 50 µg/mL (n=5)%RSD = 0.8%, T = 1.12%RSD 2.0%, T 1.5Pass
Specificity Blank vs. StandardNo interfering peaksResolution > 2.0 from matrixPass
Linearity 1.0 – 100.0 µg/mL R2 = 0.9997 R2≥ 0.999Pass
Accuracy (Recovery) 50% / 100% / 150%98.4% / 99.1% / 101.2%95.0% – 105.0%Pass
Repeatability 100% Level (n=6)%RSD = 1.1%%RSD 2.0%Pass
Sensitivity LOD / LOQ0.15 µg/mL / 0.45 µg/mLS/N 3 (LOD), S/N 10 (LOQ)Pass

Conclusion

Quantifying high-molecular-weight diesters like Diisodecyl maleate demands an analytical platform that balances sensitivity with thermal gentleness. While GC-MS is invaluable for volatile screening, HPLC-UV provides a superior, artifact-free environment for DIDM quantification. By anchoring the method development in the physicochemical properties of the analyte and enforcing a self-validating SST protocol, laboratories can achieve robust, ICH Q2(R2)-compliant E&L data that withstands rigorous regulatory scrutiny.

References

  • Title: Q2(R2)/Q14, Revision of Q2(R1)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Source: PubChem (National Institutes of Health)
  • Title: HPLC vs GC: Choosing the Right Chromatography Technique Source: Lab Manager URL
  • Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell Analytical URL
  • Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL

Sources

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